(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMVPMGKGGLIPF-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Handshake: An In-depth Technical Guide to the Chiral Recognition Mechanism of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid
Foreword: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. For drug development professionals, an intimate understanding of chirality is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. It is within this context that we delve into the chiral recognition of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, a key chiral building block. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms governing its chiral recognition, underpinned by field-proven insights and robust scientific principles.
Introduction to this compound: A Chiral Synthon of Significance
This compound, a derivative of mandelic acid, is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals. Its stereochemical integrity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). The ability to selectively recognize and separate the (R)-enantiomer from its (S)-counterpart is therefore a critical step in the manufacturing process. This guide will explore the intricate molecular interactions that allow for this selective recognition through various analytical techniques.
The Foundation of Chiral Recognition: The Three-Point Interaction Model
The seminal "three-point interaction model" provides a fundamental framework for understanding chiral recognition. For a chiral selector to differentiate between two enantiomers, there must be at least three points of interaction between the selector and one of the enantiomers. Crucially, the other enantiomer will not be able to establish all three of these interactions simultaneously, leading to a difference in the stability of the transient diastereomeric complexes formed. These interactions can be a combination of:
-
Hydrogen bonds: The hydroxyl and carboxyl groups of this compound are prime candidates for hydrogen bonding with a chiral selector.
-
π-π stacking: The chlorophenyl ring can engage in π-π interactions with aromatic moieties on the selector.
-
Steric hindrance: The spatial arrangement of the substituents around the chiral center creates steric bulk that can either favor or hinder interaction with the selector.
-
Dipole-dipole interactions: The polar functional groups contribute to the overall dipole moment of the molecule, influencing its interaction with polar selectors.
-
Van der Waals forces: These ubiquitous, weaker interactions also contribute to the overall binding energy and can play a decisive role in the subtle energy differences between diastereomeric complexes.[1]
The following sections will dissect how these fundamental interactions manifest in various analytical techniques used for the chiral recognition of this compound.
Chromatographic Approaches to Chiral Recognition
Chiral chromatography is a cornerstone technique for the analytical and preparative separation of enantiomers. The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Immobilizing a chiral selector onto a solid support, typically silica gel, creates a CSP that can effectively resolve enantiomers. For acidic compounds like this compound, polysaccharide-based CSPs are particularly effective.
Mechanism of Recognition with Polysaccharide-Based CSPs (e.g., Chiralpak® IA/IC):
Cellulose and amylose derivatives, such as cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak® IC), possess helical structures that create chiral grooves and cavities. The chiral recognition mechanism is a complex interplay of interactions:
-
Inclusion: The chlorophenyl ring of the analyte can fit into the chiral grooves of the polysaccharide backbone. The position of the chloro-substituent (meta in this case) influences the depth and orientation of this inclusion.
-
Hydrogen Bonding: The carbamate groups on the CSP provide hydrogen bond donor and acceptor sites that can interact with the hydroxyl and carboxyl groups of the analyte.
-
π-π Interactions: The phenyl groups of the CSP can interact with the chlorophenyl ring of the analyte.
The combination of these interactions leads to the formation of transient diastereomeric complexes with different stabilities. The enantiomer that forms the more stable complex will be retained longer on the column.
Experimental Protocol: Enantioseparation of 2-(3-Chlorophenyl)-2-hydroxyacetic Acid using Chiralpak® IC
| Parameter | Condition | Rationale |
| Column | Chiralpak® IC (250 mm x 4.6 mm, 5 µm) | Immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP known for good recognition of aromatic acids. |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v) | n-Hexane is the weak solvent, while isopropanol acts as the polar modifier to control retention. TFA is an acidic additive that suppresses the ionization of the carboxyl group, leading to better peak shape and reproducibility.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25 °C | Temperature can affect selectivity; starting at ambient temperature is a common practice. |
| Detection | UV at 210 nm | The chlorophenyl group provides strong UV absorbance at this wavelength. |
This protocol is a starting point and may require optimization for baseline separation.
Logical Workflow for HPLC Method Development:
Caption: HPLC method development workflow for chiral separation.
Gas Chromatography (GC) with Chiral Stationary Phases
For GC analysis, the non-volatile this compound must first be derivatized to increase its volatility. Esterification of the carboxylic acid and/or etherification of the hydroxyl group are common strategies.
Mechanism of Recognition with Cyclodextrin-Based CSPs:
Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition with derivatized CDs, such as permethylated β-cyclodextrin, is governed by:
-
Inclusion Complexation: The chlorophenyl ring of the derivatized analyte can be included within the hydrophobic cavity of the CD. The fit and orientation of the guest within the host cavity are stereospecific.
-
Surface Interactions: The hydroxyl and other functional groups at the rim of the CD can engage in hydrogen bonding and dipole-dipole interactions with the analyte's functional groups.
The stability of the inclusion complex and the strength of the surface interactions differ for the two enantiomers, resulting in different retention times. Studies on various mandelic acid derivatives have shown that β-CD selectors often provide higher chiral selectivities compared to α-CD and γ-CD, suggesting a better structural fit.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination
NMR spectroscopy is a powerful tool for determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be introduced to create a diastereomeric environment.
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in the splitting of NMR signals for the previously equivalent protons (or other nuclei) of the two enantiomers. The ratio of the integrated peak areas of the split signals directly corresponds to the enantiomeric ratio.
Mechanism of Recognition with a Chiral Solvating Agent:
The formation of the transient diastereomeric solvates is driven by weak intermolecular interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. For this compound, a CSA with complementary functional groups, for instance, a chiral amine or another chiral acid, can be employed. The distinct spatial arrangement of the two enantiomers within the chiral environment of the CSA leads to different magnetic shielding effects on their respective nuclei, resulting in separate NMR signals.
Experimental Protocol: Determination of Enantiomeric Excess using a Chiral Solvating Agent
| Step | Procedure | Rationale |
| 1. Sample Preparation | Accurately weigh a sample of 2-(3-Chlorophenyl)-2-hydroxyacetic acid (approx. 5-10 mg) into an NMR tube. | Precise weighing is crucial for quantitative analysis. |
| 2. Addition of CSA | Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-1-(1-Naphthyl)ethylamine). | The CSA creates the necessary chiral environment for discrimination. |
| 3. Dissolution | Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆, 0.6-0.7 mL). | The solvent should fully dissolve both the analyte and the CSA without interfering with the signals of interest. |
| 4. NMR Acquisition | Acquire a high-resolution ¹H NMR spectrum. | A higher field strength spectrometer will provide better resolution of the split signals. |
| 5. Data Analysis | Identify a well-resolved, non-overlapping signal that is split into two peaks corresponding to the two enantiomers. Integrate the areas of these two peaks. | The ratio of the integrals directly gives the enantiomeric ratio. |
Logical Flow for NMR-based Enantiomeric Purity Assay:
Caption: Workflow for determining enantiomeric excess by NMR.
X-ray Crystallography: A Definitive Look at Chiral Recognition in the Solid State
X-ray crystallography provides unambiguous proof of the absolute configuration and offers a detailed view of the intermolecular interactions responsible for chiral recognition in the solid state. By forming a diastereomeric salt with a chiral resolving agent of known absolute configuration, the absolute configuration of the target molecule can be determined.
Mechanism of Recognition in Diastereomeric Salt Formation:
The resolution of racemic 3-chloromandelic acid has been successfully achieved using chiral resolving agents like threo-(1S,2S)-2-amino-1-p-nitrophenyl-1,3-propanediol.[4] The formation of the less soluble diastereomeric salt is a result of a more favorable crystal packing, which is dictated by a network of specific intermolecular interactions.
A study on the crystal structure of the diastereomeric salt of (R)-3-chloromandelic acid with a chiral amine revealed a complex network of hydrogen bonds.[4] The carboxylate group of the mandelic acid derivative forms strong hydrogen bonds with the protonated amino group of the resolving agent. Additionally, the hydroxyl group and even the chloro-substituent can participate in weaker hydrogen bonds and other van der Waals interactions. This intricate web of interactions creates a highly ordered and stable crystal lattice for one diastereomer, leading to its preferential crystallization.
Key Intermolecular Interactions in the Crystal Lattice of a Diastereomeric Salt of (R)-3-Chloromandelic Acid:
| Interaction Type | Participating Groups | Significance |
| Strong Hydrogen Bond | Carboxylate (COO⁻) of 3-ClMA and Protonated Amine (NH₃⁺) of resolving agent | Primary driving force for salt formation and recognition. |
| Hydrogen Bond | Hydroxyl (-OH) of 3-ClMA and functional groups on the resolving agent | Contributes to the stability and specificity of the crystal packing. |
| Halogen Bond | Chlorine atom of 3-ClMA and electronegative atoms on adjacent molecules | A weaker but significant interaction that can influence crystal packing.[4] |
| CH/π Interactions | C-H bonds and the phenyl ring of 3-ClMA | Further stabilizes the crystal lattice.[4] |
| van der Waals Interactions | Overall molecular surfaces | Contribute to the overall lattice energy.[4] |
The crystal structure of the more soluble diastereomer, in contrast, would exhibit a less optimal packing arrangement, with weaker or more strained intermolecular interactions.
Computational Modeling: In Silico Insights into Chiral Recognition
Molecular modeling techniques provide a powerful tool to investigate the mechanism of chiral recognition at the atomic level. By simulating the interactions between the enantiomers of 2-(3-Chlorophenyl)-2-hydroxyacetic acid and a chiral selector, we can gain insights into the binding energies and preferred conformations of the diastereomeric complexes.
Methodologies in Computational Modeling:
-
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can be used to model the inclusion of the analyte into the cavity of a cyclodextrin.
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the diastereomeric complexes in solution, providing insights into their stability and the role of the solvent.
-
Quantum Mechanical (QM) Calculations: QM methods can be used to accurately calculate the binding energies of the diastereomeric complexes, helping to rationalize the experimentally observed enantioselectivity.
Computational studies on mandelic acid derivatives with cyclodextrins have suggested that van der Waals forces are often the main contributors to the complexation energy, while electrostatic interactions and hydrophobic effects also play a crucial role in chiral discrimination.[5]
Conclusion: A Multi-faceted Approach to Understanding Chiral Recognition
The chiral recognition of this compound is a nuanced process governed by a delicate balance of intermolecular forces. A comprehensive understanding of this mechanism requires a multi-pronged approach, integrating data from chromatographic separations, NMR spectroscopy, X-ray crystallography, and computational modeling. For the drug development professional, this in-depth knowledge is not merely academic; it is the foundation for developing robust and efficient methods for the synthesis and quality control of stereochemically pure pharmaceuticals. By elucidating the "molecular handshake" between an enantiomer and a chiral selector, we can unlock more efficient and reliable pathways to safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomistic modeling of enantioselective binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid (also known as (R)-(-)-3-Chloromandelic acid). As a crucial chiral building block in the synthesis of various pharmaceuticals, its unambiguous structural confirmation and purity assessment are paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Introduction and Molecular Structure
This compound is an alpha-hydroxy acid containing a stereocenter and a chlorinated aromatic ring. Its chemical formula is C₈H₇ClO₃ and it has a molecular weight of approximately 186.59 g/mol [1][2]. The precise arrangement of its functional groups—a carboxylic acid, a secondary alcohol, and a 3-chlorophenyl group—gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is essential for reaction monitoring, quality control, and regulatory submissions.
The structural integrity and stereochemical purity are critical for its application in asymmetric synthesis. Spectroscopic techniques provide the necessary tools to verify these attributes. In the following sections, we will dissect the data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind signal assignments and the interpretation of spectral features.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like (R)-3-chloromandelic acid, NMR confirms the connectivity and provides information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as DMSO-d₆[1]. The acidic protons of the hydroxyl and carboxylic acid groups are often broad and their chemical shifts can be concentration-dependent.
Data Summary: ¹H NMR
| Signal Assignment | Multiplicity | Chemical Shift (δ) ppm (DMSO-d₆) |
| Aromatic H (4H) | Multiplet | ~7.2 - 7.5 |
| Methine H (α-H) | Singlet | ~5.1 |
| Hydroxyl H (α-OH) | Broad Singlet | Variable |
| Carboxylic H (COOH) | Broad Singlet | Variable (>12) |
Interpretation:
-
Aromatic Region (δ 7.2 - 7.5): The four protons on the 3-chlorophenyl group produce a complex multiplet. The chlorine substituent influences the electron density of the ring, causing the protons to resonate at slightly different frequencies.
-
Methine Proton (δ ~5.1): The single proton attached to the chiral center (α-carbon) appears as a singlet. This is a key diagnostic signal for the mandelic acid core structure.
-
Exchangeable Protons (α-OH, COOH): The hydroxyl and carboxylic acid protons are acidic and can exchange with deuterium from the solvent or trace water. This often results in broad signals that may not always be observed, or their chemical shifts can vary significantly. The carboxylic acid proton is typically found far downfield (>12 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Eight distinct signals are expected for this compound.
Data Summary: ¹³C NMR
| Signal Assignment | Expected Chemical Shift (δ) ppm |
| Carbonyl C (COOH) | ~174 |
| Aromatic C-Cl | ~133 |
| Aromatic C-CH(OH) | ~141 |
| Aromatic CH (4 carbons) | ~126 - 130 |
| Methine C (α-C) | ~72 |
Interpretation:
-
Carbonyl Carbon (δ ~174): The carbon of the carboxylic acid group is the most deshielded, appearing furthest downfield.
-
Aromatic Carbons (δ ~126 - 141): The six carbons of the phenyl ring will give six distinct signals. The carbon directly bonded to the chlorine atom (C-Cl) and the carbon bonded to the chiral side chain (C-CH(OH)) are quaternary and often have lower intensity. Their shifts are influenced by the electronegativity and substitution pattern of the ring.
-
Methine Carbon (δ ~72): The chiral α-carbon, bonded to both an oxygen and the aromatic ring, appears in the aliphatic region but is shifted downfield due to the electron-withdrawing effect of the attached oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is characterized by several key absorption bands.
Data Summary: IR Spectroscopy
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 2400 (broad) | O-H stretch | Carboxylic Acid O-H |
| ~3300 (broad) | O-H stretch | Alcohol O-H |
| ~1700 | C=O stretch | Carboxylic Acid C=O |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1200 - 1050 | C-O stretch | Alcohol & Carboxylic Acid |
| ~800 - 600 | C-Cl stretch | Aryl Halide |
Interpretation:
The most prominent feature is the very broad absorption band from 3400 cm⁻¹ down to 2400 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[3] Overlapping this is the O-H stretch of the alcohol group. The sharp, strong peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid. The presence of bands in the 1600-1475 cm⁻¹ region confirms the aromatic ring, and a signal in the lower frequency region (~800-600 cm⁻¹) corresponds to the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Impact (EI) ionization would likely lead to significant fragmentation.
Expected Fragmentation Pattern:
The molecular ion (M⁺) peak is expected at m/z 186 and, due to the presence of chlorine, an M+2 peak at m/z 188 with approximately one-third the intensity of the M⁺ peak (due to the ³⁷Cl isotope).
Key fragmentation pathways include:
-
Loss of COOH: A characteristic fragmentation of α-hydroxy acids is the cleavage of the carboxylic acid group, leading to a fragment at m/z 141.[4]
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is possible, resulting in a fragment at m/z 142.
-
Alpha-Cleavage: Cleavage of the bond between the α-carbon and the aromatic ring can occur. The most stable fragment is often the one containing the aromatic ring.
-
Loss of Water: Dehydration (loss of H₂O, 18 Da) from the molecular ion can lead to a peak at m/z 168.[4]
Data Summary: Key Mass Fragments (m/z)
| m/z | Proposed Fragment Identity |
| 186/188 | [M]⁺, Molecular Ion |
| 141/143 | [M - COOH]⁺ |
| 139/141 | [M - H₂O - H]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
Standard Experimental Protocols
To ensure data reproducibility and integrity, standardized acquisition protocols are essential. The following outlines typical methodologies for obtaining the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction, generating the final absorbance or transmittance spectrum.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry establishes the molecular weight and likely fragmentation patterns. This guide serves as an authoritative reference for the characterization of this important chiral intermediate, underpinning its quality assessment in research and development.
References
Physical properties of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
An In-Depth Technical Guide to the Physical Properties of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Introduction
This compound, also known as (R)-(-)-3-Chloromandelic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable chiral building block, particularly in the asymmetric synthesis of therapeutic agents. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for successful process development, formulation, and quality control.
The physical characteristics of an active pharmaceutical ingredient (API) or intermediate, such as its melting point, solubility, and optical activity, dictate its behavior during manufacturing, its stability in storage, and its ultimate bioavailability. Furthermore, in the case of chiral molecules, the ability to confirm the identity and purity of a single enantiomer is paramount. This guide provides a comprehensive overview of the key physical properties of this compound, detailing not only the empirical data but also the scientific principles and methodologies behind their determination.
Core Physicochemical Data
A summary of the essential physical and chemical properties of this compound is presented below. These values serve as a critical reference for its handling, characterization, and application in a laboratory or manufacturing setting.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| CAS Number | 61008-98-8 | [1][3][4] |
| Melting Point | 100-104 °C | [1][3][5] |
| Appearance | White to very pale yellow crystal/powder | |
| Specific Rotation ([α]³⁰/D) | -124° (c=3 in H₂O) | [1] |
| Predicted Density | 1.468 g/cm³ | [6] |
| Predicted Boiling Point | 348.2 °C at 760 mmHg | [6] |
Melting Point and Thermal Behavior
The melting point of a crystalline solid is a fundamental indicator of its purity. For this compound, the accepted melting range is 100-104 °C [1][3][5]. This relatively sharp range suggests a high degree of purity for commercially available samples.
Scientific Rationale and Significance
The melting transition from a highly ordered crystalline lattice to a disordered liquid state requires a specific amount of thermal energy. Impurities disrupt the crystal lattice, typically resulting in a depression and broadening of the melting range. Therefore, monitoring the melting point is a primary method of quality control. Furthermore, studies on the enantiomeric 3-chloromandelic acid system have revealed the existence of polymorphism for both the pure enantiomer and the racemate[7][8]. Polymorphs are different crystalline forms of the same compound, which can have distinct melting points, solubilities, and stabilities. The identification and control of polymorphism are critical in drug development to ensure consistent product performance.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise determination of the melting point (Tm) and the enthalpy of fusion (ΔHm).
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) as per ASTM E967.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
DSC Analysis:
-
Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a controlled linear rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min)[9].
-
Continue heating to a temperature sufficiently above the melting transition (e.g., 130 °C).
-
-
Data Analysis: The melting point is determined from the resulting thermogram. For a pure organic compound, the melting point is typically reported as the extrapolated onset temperature of the endothermic melting peak[10]. The area under the peak corresponds to the heat of fusion.
Optical Activity and Stereochemical Integrity
As a chiral molecule, this compound rotates the plane of polarized light. This property, known as optical activity, is the definitive experimental proof of its enantiomeric identity and purity. The specific rotation is a standardized measure of this activity.
The experimentally determined specific rotation for this compound is [α]³⁰/D = -124° (concentration c = 3 g/100mL in water) [1]. The negative sign indicates that it is levorotatory, rotating the plane of polarized light counter-clockwise. Its enantiomer, (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, would exhibit a specific rotation of the same magnitude but in the opposite (positive) direction.
Scientific Rationale and Significance
Optical rotation is an intrinsic property of a chiral molecule and is directly proportional to its concentration in solution and the path length of the light. Measuring the specific rotation is essential for:
-
Confirming Absolute Configuration: Verifying that the correct enantiomer ((R) in this case) has been synthesized or isolated.
-
Determining Enantiomeric Purity: Assessing the enantiomeric excess (e.e.) of a sample. A racemic mixture (50:50 of R and S) is optically inactive, and any deviation from a zero rotation indicates the prevalence of one enantiomer.
Experimental Protocol: Measurement of Specific Rotation
The specific rotation is calculated from the observed rotation measured using a polarimeter. The procedure follows established principles outlined in pharmacopeias[11][12].
Methodology:
-
Instrument Calibration: Calibrate the polarimeter by measuring the zero point with a cell containing the solvent (deionized water) and by verifying the reading with a certified quartz plate reference standard[11].
-
Solution Preparation: Accurately prepare a solution of this compound in deionized water at a concentration of approximately 3 g/100 mL. Ensure the sample is fully dissolved.
-
Measurement:
-
Rinse a 1-decimeter (1 dm) polarimeter cell with the prepared solution, then fill it, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and allow the temperature to equilibrate to 30 °C[1].
-
Measure the observed rotation (α). The measurement should be performed using light from a sodium D line source (589 nm)[12].
-
-
Calculation: Calculate the specific rotation [α] using the following formula: [α] = (100 × α) / (l × c) Where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/100 mL.
-
Solubility Profile
Solubility is a critical parameter that influences a compound's dissolution rate and bioavailability. A study on the 3-chloromandelic acid system has shown that the solubility of the pure enantiomers is highly dependent on temperature[7][8]. The compound exhibits different solubility behaviors in various solvents, which is crucial for selecting appropriate systems for reactions, purification, and formulation.
Scientific Rationale and Significance
Understanding the solubility profile is essential for:
-
Crystallization and Purification: Designing effective crystallization processes for purification requires knowledge of the compound's solubility in different solvents at various temperatures.
-
Formulation Development: For a compound to be developed into an oral drug product, it must have adequate aqueous solubility to be absorbed in the gastrointestinal tract.
-
Analytical Method Development: Choosing appropriate solvents for analytical techniques like HPLC requires the analyte to be soluble.
Qualitative Solubility:
-
Toluene: Used as an alternative solvent in solubility studies[7][8].
-
Alcohols (e.g., Methanol, Ethanol): Generally expected to be soluble due to the presence of polar hydroxyl and carboxylic acid groups.
-
Apolar Solvents (e.g., Hexane): Expected to have low solubility.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent[13][14].
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, toluene) to each vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[13].
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (at the chiral center), and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The methine proton (-CH(OH)-) signal is a key diagnostic peak. A representative ¹H NMR spectrum in DMSO-d₆ shows signals for the aromatic protons between 7.2 and 7.5 ppm and a singlet for the methine proton around 5.1 ppm[15][16].
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield (>170 ppm), followed by the aromatic carbons (120-140 ppm), and the methine carbon of the chiral center (~70 ppm)[17][18].
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretching band from the carbonyl of the carboxylic acid, around 1700-1750 cm⁻¹.
-
An O-H stretching band from the alcohol group, around 3200-3500 cm⁻¹.
-
C-Cl stretching vibrations in the fingerprint region (below 800 cm⁻¹).
-
C-H and C=C stretching from the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's structure through fragmentation patterns. For this compound, the expected exact mass is 186.0084 g/mol for the C₈H₇³⁵ClO₃ isotopologue[17].
Conclusion
The physical properties of this compound are well-defined, providing a solid foundation for its application in research and development. Its melting point serves as a reliable indicator of purity, while its specific optical rotation is the definitive measure of its stereochemical identity. The compound's temperature-dependent solubility and known polymorphism underscore the importance of careful process control during crystallization and formulation. The spectroscopic data collectively provide an unambiguous fingerprint for structural confirmation. This guide has synthesized this critical information and provided standardized methodologies, offering researchers and drug development professionals a robust technical resource for the effective characterization and utilization of this important chiral intermediate.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. scbt.com [scbt.com]
- 3. uspbpep.com [uspbpep.com]
- 4. youtube.com [youtube.com]
- 5. (R)-(-)-3-CHLOROMANDELIC ACID | 61008-98-8 [chemicalbook.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric 3-chloromandelic acid system: binary melting point phase diagram, ternary solubility phase diagrams and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 10. s4science.at [s4science.at]
- 11. rudolphresearch.com [rudolphresearch.com]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. evotec.com [evotec.com]
- 15. rsc.org [rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid: A Versatile Chiral Building Block in Modern Synthesis
Introduction: The Significance of Chiral α-Hydroxy Acids
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Chiral building blocks are the cornerstone of asymmetric synthesis, providing a reliable and efficient means to introduce stereocenters with high fidelity. Among these, α-hydroxy acids, and specifically their halogenated derivatives, have emerged as particularly valuable synthons.
(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-3-chloromandelic acid, is a prominent member of this class. Its utility stems from the presence of multiple functional groups—a carboxylic acid, a secondary alcohol, and a chlorinated aromatic ring—all centered around a single, defined stereocenter. This unique combination allows for a diverse range of chemical transformations, making it a sought-after intermediate in the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
Core Properties
| Property | Value | Reference |
| CAS Number | 61008-98-8 | [1][2] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 100-104 °C | [2] |
| Optical Rotation | [α]²⁰/D ~ -124° (c=3 in H₂O) | [1] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | [4] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic, methine, and acidic protons. In a typical solvent like DMSO-d₆, the aromatic protons appear as a multiplet in the range of δ 7.2-7.5 ppm. The benzylic proton (α-proton) resonates as a singlet or a doublet (if coupled) around δ 5.0 ppm. The hydroxyl and carboxylic acid protons are typically broad singlets and their chemical shifts can vary with concentration and solvent.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows characteristic signals for the carbonyl carbon of the carboxylic acid (δ ~170-175 ppm), the carbon bearing the hydroxyl group (α-carbon, δ ~70-75 ppm), and the aromatic carbons (δ ~125-140 ppm).[6]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a broad O-H stretching band for the carboxylic acid and alcohol in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid is observed around 1700-1750 cm⁻¹. The C-O stretching of the alcohol and carboxylic acid, as well as C-Cl stretching, will also be present in the fingerprint region.[7]
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure this compound can be achieved through several strategic approaches. The choice of method often depends on factors such as scale, cost, and desired enantiomeric excess.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture.[8] This technique relies on the reaction of the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[9]
Experimental Protocol: Resolution with (1R,2S)-(-)-Ephedrine (Adapted from a similar resolution of mandelic acid) [9]
-
Salt Formation: In a suitable flask, dissolve racemic 3-chloromandelic acid in a minimal amount of hot 95% ethanol. In a separate container, dissolve a stoichiometric amount (typically 0.5 to 1.0 equivalents) of (1R,2S)-(-)-ephedrine in hot 95% ethanol.
-
Crystallization: Slowly add the ephedrine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt, (R)-3-chloromandelate-(1R,2S)-(-)-ephedrine.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol. The enantiomeric excess of the resolved acid can be improved by recrystallizing the diastereomeric salt from a suitable solvent.
-
Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.
-
Extraction and Isolation: Extract the liberated this compound with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.
Biocatalytic Deracemization: A Green Chemistry Approach
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. Nitrilase enzymes, in particular, have shown great promise in the enantioselective hydrolysis of nitriles to carboxylic acids.[10]
Experimental Protocol: Nitrilase-Mediated Deracemization of o-Chloromandelonitrile (Conceptual, based on published research) [10][11]
-
Biocatalyst Preparation: Recombinant E. coli cells overexpressing a nitrilase from Labrenzia aggregata are cultured and harvested. The whole cells can be used directly or immobilized for enhanced stability and reusability.
-
Reaction Setup: A biphasic system is prepared, typically with toluene and an aqueous buffer (e.g., phosphate buffer, pH 7-8). This helps to overcome substrate inhibition and improve product yield.
-
Enzymatic Reaction: Racemic o-chloromandelonitrile is dissolved in the toluene phase, and the biocatalyst is suspended in the aqueous phase. The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 8-24 hours). The nitrilase selectively hydrolyzes the (R)-enantiomer of the nitrile to the corresponding carboxylic acid.
-
Product Isolation: After the reaction, the phases are separated. The aqueous phase, containing the sodium salt of (R)-2-(o-chlorophenyl)-2-hydroxyacetic acid, is acidified.
-
Extraction and Purification: The product is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically pure (R)-acid. This method can achieve high enantiomeric excess (ee >96%) and good isolated yields.[11]
Applications in Pharmaceutical Synthesis
The synthetic utility of this compound is best illustrated through its application in the synthesis of active pharmaceutical ingredients (APIs).
Key Intermediate in the Synthesis of Clopidogrel
Clopidogrel, marketed as Plavix®, is a widely used antiplatelet medication.[12] The synthesis of the active (S)-enantiomer of clopidogrel often utilizes (R)-2-(o-chlorophenyl)-2-hydroxyacetic acid as a key chiral starting material. While the example below details the synthesis with the ortho-substituted analogue, the synthetic principles are directly applicable.
Synthetic Protocol Overview for (S)-Clopidogrel [2]
-
Esterification: (R)-2-(o-Chlorophenyl)-2-hydroxyacetic acid is esterified, typically using methanol in the presence of an acid catalyst like sulfuric acid, to produce the corresponding methyl ester.
-
Activation of the Hydroxyl Group: The hydroxyl group of the methyl ester is converted into a better leaving group, often by reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base like pyridine. This forms a sulfonate ester.
-
Nucleophilic Substitution: The sulfonate ester undergoes an Sₙ2 reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This reaction proceeds with inversion of configuration at the chiral center, leading to the formation of the (S)-enantiomer of clopidogrel.
Potential Role in the Synthesis of Voltage-Gated Sodium Channel Blockers
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[14][15]
-
Handling: Avoid creating dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[3]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4]
Conclusion
This compound stands out as a chiral building block of significant value in modern organic synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the construction of complex, enantiomerically pure molecules. The availability of both classical resolution techniques and modern biocatalytic methods for its synthesis enhances its accessibility and appeal. As demonstrated by its crucial role in the synthesis of blockbuster drugs like clopidogrel, and its potential for the development of new therapeutics targeting ion channels, this compound will undoubtedly continue to be a key component in the synthetic chemist's toolbox for years to come.
References
- 1. Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. US1867274A - Resolution of ephedrine and its homologues and of mandelic acid, and certain intermediates - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. m.youtube.com [m.youtube.com]
Substituted Mandelic Acids as Resolving Agents: A Technical Guide to Their Discovery, Mechanism, and Application
Abstract: The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and safety. Chiral resolution, the separation of enantiomers from a racemic mixture, remains a cornerstone of pharmaceutical development. Among the vast array of resolving agents, substituted mandelic acids have emerged as a versatile and powerful class of compounds. This technical guide provides an in-depth exploration of the discovery, history, and application of substituted mandelic acids as resolving agents. It delves into the molecular mechanisms of chiral recognition, the influence of substituents on resolution efficiency, and provides a practical framework for the selection and implementation of these reagents. A detailed experimental protocol for the resolution of a model racemic amine is presented, along with a comparative analysis of the performance of various substituted mandelic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this important class of chiral resolving agents.
Introduction: The Imperative of Enantiomeric Purity in Drug Development
Chirality and its Pharmacological Significance
Many organic molecules, including a significant proportion of pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects. The tragic case of thalidomide in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of enantiomeric purity in drug development.
Overview of Chiral Resolution Techniques
The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution.[1] The most common method for chiral resolution is the formation of diastereomeric salts, a technique pioneered by Louis Pasteur in 1853.[1] This method involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1]
The Emergence of Mandelic Acid as a Privileged Resolving Agent
Mandelic acid, a simple alpha-hydroxy acid, has long been recognized as a valuable resolving agent for racemic amines and alcohols. Its appeal lies in its ready availability, low cost, and the ease with which it forms crystalline diastereomeric salts. Furthermore, the presence of a carboxylic acid, a hydroxyl group, and a phenyl ring provides multiple points of interaction for chiral recognition.
Historical Development: From Almonds to Designer Resolving Agents
The Discovery of Mandelic Acid and Early Resolution Studies
Mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, a compound found in bitter almonds. Its potential as a resolving agent was recognized in the late 19th and early 20th centuries, following the foundational work of pioneers like Pasteur on chiral resolution. Early studies demonstrated its effectiveness in resolving a variety of racemic amines.
The Rationale for Substitution: Enhancing Resolving Power
While mandelic acid itself is an effective resolving agent, the quest for improved resolution efficiency, broader applicability, and the ability to resolve challenging racemic mixtures led to the exploration of substituted mandelic acid derivatives. The underlying principle is that by introducing substituents onto the phenyl ring of mandelic acid, one can modulate its steric and electronic properties. These modifications can influence the intermolecular interactions within the diastereomeric salt crystal lattice, leading to greater differences in the solubility of the diastereomers and, consequently, a more efficient separation.
Milestones in the Development of Substituted Mandelic Acid Resolving Agents
The systematic development of substituted mandelic acids as resolving agents has been an ongoing endeavor in the field of organic chemistry. Some of the key milestones include:
-
Halogenated Mandelic Acids: The introduction of halogen atoms (e.g., chlorine, bromine) at various positions on the phenyl ring has been shown to significantly impact the resolving power of mandelic acid.[2] For instance, chloromandelic acids have been successfully employed in the resolution of a variety of amines and other basic compounds.[3] The position of the halogen substituent (ortho, meta, or para) can have a dramatic effect on the outcome of the resolution.[2]
-
Alkoxy Mandelic Acids: The incorporation of methoxy and other alkoxy groups has also been explored to fine-tune the properties of the resolving agent. These electron-donating groups can influence the hydrogen-bonding capabilities of the molecule.
-
O-Acetyl Mandelic Acid: Acetylation of the hydroxyl group of mandelic acid provides another avenue for modification. O-acetylmandelic acid has proven to be a particularly effective resolving agent for a range of compounds, including amines and alcohols. The acetyl group can participate in different intermolecular interactions compared to the free hydroxyl group, leading to altered crystal packing and improved separation.
The Mechanism of Chiral Recognition: A Molecular Perspective
Formation of Diastereomeric Salts: The Thermodynamic Driving Force
The resolution of a racemic amine with a chiral substituted mandelic acid begins with an acid-base reaction to form a pair of diastereomeric salts. The key to a successful resolution lies in the difference in the Gibbs free energy of crystallization of these two diastereomers. The less soluble diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration.
The Critical Role of Intermolecular Forces
The difference in solubility between the diastereomeric salts is a direct consequence of the different ways in which they pack in the crystal lattice. This packing is governed by a complex interplay of various intermolecular forces:
-
3.2.1 Hydrogen Bonding Networks: Strong hydrogen bonds between the carboxylate group of the mandelate anion and the ammonium cation of the amine are a primary feature of these crystal structures. The hydroxyl group of the mandelate can also participate in hydrogen bonding. The geometry and strength of these hydrogen bond networks can differ significantly between the two diastereomers.
-
3.2.2 Van der Waals Interactions and Steric Fit: The overall shape of the ions and how they fit together in the crystal lattice is crucial. Favorable van der Waals interactions contribute to the stability of the crystal. Substituents on the mandelic acid ring can significantly alter the steric environment, leading to more or less efficient packing for one diastereomer over the other.
-
3.2.3 The Influence of π-π Stacking: The phenyl rings of the mandelate and the amine can engage in π-π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. The extent and geometry of this stacking can vary between the diastereomers, contributing to the overall stability of the crystal lattice.
Substituent Effects on Chiral Discrimination
The introduction of substituents on the phenyl ring of mandelic acid provides a powerful tool for modulating the intermolecular forces and thereby enhancing chiral discrimination:
-
3.3.1 Electronic Effects: Modulating Acidity and Hydrogen Bond Strength: Electron-withdrawing substituents (e.g., halogens) can increase the acidity of the carboxylic acid group, potentially leading to stronger hydrogen bonds in the diastereomeric salt. Conversely, electron-donating groups can have the opposite effect. These changes in hydrogen bond strength can influence the relative stability of the diastereomeric crystal lattices.
-
3.3.2 Steric Effects: Dictating Crystal Packing and Solubility: The size and position of the substituent have a profound impact on the steric environment of the mandelate ion. A bulky substituent may favor a particular packing arrangement for one diastereomer while disfavoring it for the other, leading to a significant difference in their solubilities. The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial relationship of the substituent with the chiral center and the functional groups involved in intermolecular interactions.
Visualizing the Mechanism: A Diagrammatic Representation
The process of chiral resolution via diastereomeric salt formation can be visualized as a series of equilibria.
Mechanism of Diastereomeric Salt Formation and Crystallization.
A Comparative Analysis of Substituted Mandelic Acid Resolving Agents
Key Performance Indicators for Evaluating Resolving Agents
The effectiveness of a resolving agent is typically assessed based on two key parameters:
-
Yield: The amount of the desired enantiomer recovered after the resolution process.
-
Enantiomeric Excess (ee): A measure of the purity of the resolved enantiomer, calculated as the absolute difference between the mole fractions of the two enantiomers.
Comparative Resolution of Racemic 1-Phenylethylamine: A Case Study
To illustrate the impact of substitution on resolution efficiency, the following table summarizes the performance of mandelic acid and two of its derivatives in the resolution of racemic 1-phenylethylamine, a common model compound.
| Resolving Agent | Racemic Compound | Yield of Resolved Enantiomer | Enantiomeric Purity (ee%) | Reference |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | 75-80% | >95% | [2] |
| (R)-2-Chloromandelic Acid | (±)-1-Phenylethylamine | High (qualitative) | High (qualitative) | [3] |
| (R)-O-Acetylmandelic Acid | (±)-1-Phenylethylamine | ~40% (of one enantiomer) | >99% | [4] |
Note: The data presented is compiled from various sources and may not have been obtained under identical experimental conditions. It serves as a representative comparison.
Selecting the Optimal Resolving Agent: A Practical Guide
The selection of the most suitable resolving agent for a particular racemic compound is often an empirical process. However, the following considerations can guide the experimental design:
-
Nature of the Racemic Compound: The basicity of the amine, the presence of other functional groups, and the overall steric bulk will influence the choice of the resolving agent.
-
Screening of Resolving Agents: It is often beneficial to screen a small library of substituted mandelic acids with different electronic and steric properties to identify the most promising candidates.
-
Solvent Selection: The choice of solvent is critical, as it affects the solubilities of the diastereomeric salts. A range of solvents with different polarities should be evaluated.
Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with (R)-(-)-O-Acetylmandelic Acid
Principle of the Method
This protocol describes the resolution of racemic 1-phenylethylamine using (R)-(-)-O-acetylmandelic acid. The two enantiomers of the amine react with the chiral acid to form a pair of diastereomeric salts. The (S)-1-phenylethylammonium (R)-O-acetylmandelate salt is less soluble in the chosen solvent system and preferentially crystallizes, allowing for its separation. The enantiomerically enriched (S)-1-phenylethylamine is then liberated from the salt by treatment with a base.
Materials and Reagents
-
(±)-1-Phenylethylamine
-
(R)-(-)-O-Acetylmandelic acid
-
Methanol
-
Diethyl ether
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel, etc.)
-
Heating mantle or hot plate
-
Rotary evaporator
Step-by-Step Procedure
-
In a 250 mL Erlenmeyer flask, dissolve (R)-(-)-O-acetylmandelic acid in methanol with gentle heating.
-
In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in a minimal amount of methanol.
-
Slowly add the amine solution to the warm solution of the resolving agent with continuous swirling.
-
Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
To maximize crystallization, the flask can be placed in an ice bath for 30-60 minutes.
-
Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Allow the crystals to air dry on the filter paper.
-
Transfer the dried diastereomeric salt to a separatory funnel.
-
Add 10% aqueous NaOH solution to the separatory funnel until the solution is basic (check with pH paper). This will neutralize the O-acetylmandelic acid and liberate the free amine.
-
Add diethyl ether to the separatory funnel to extract the amine.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer and collect the upper ethereal layer containing the amine.
-
Wash the ethereal layer with water and then with brine.
-
Dry the ethereal solution over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solution on a rotary evaporator to obtain the enantiomerically enriched (S)-1-phenylethylamine.
-
The aqueous layer from the extraction contains the sodium salt of (R)-(-)-O-acetylmandelic acid.
-
This can be recovered by acidifying the aqueous solution with concentrated HCl until the pH is acidic, which will precipitate the O-acetylmandelic acid.
-
The precipitated acid can then be collected by filtration and recrystallized for reuse.
Analysis of Enantiomeric Purity
The enantiomeric excess of the resolved amine can be determined using several analytical techniques, including:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for separating and quantifying enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent, it is possible to differentiate the signals of the two enantiomers in the NMR spectrum and determine their ratio.
-
Polarimetry: The optical rotation of the resolved amine can be measured and compared to the known value for the pure enantiomer to calculate the optical purity, which is often used as a proxy for enantiomeric excess.
Experimental Workflow Diagram
Experimental workflow for the resolution of racemic 1-phenylethylamine.
Conclusion: The Enduring Legacy and Future Perspectives
Summary of the Utility of Substituted Mandelic Acids
Substituted mandelic acids represent a powerful and versatile class of chiral resolving agents that have found widespread application in both academic research and industrial processes. Their tunability through substitution allows for the optimization of resolution efficiency for a wide range of racemic compounds. The principles of diastereomeric salt formation, driven by a complex interplay of intermolecular forces, provide a rational basis for the design and selection of these valuable chemical tools.
Emerging Trends and Future Directions in Chiral Resolution
While classical resolution by diastereomeric salt formation remains a robust and widely used technique, the field of chiral separation is continually evolving. Emerging trends include the development of more efficient and sustainable resolution methods, such as preferential crystallization and co-crystallization techniques.[2] The integration of computational modeling to predict the outcome of resolutions and to design novel resolving agents is also a promising area of research. Despite these advancements, the fundamental principles learned from the study and application of substituted mandelic acids will undoubtedly continue to inform and inspire the development of next-generation chiral separation technologies.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 4. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Theoretical and Experimental Elucidation of Diastereomeric Interactions of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
This guide provides a comprehensive framework for investigating the diastereomeric interactions of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, a chiral building block of significant interest in pharmaceutical and materials science. By integrating state-of-the-art computational modeling with robust experimental validation, we present a holistic approach to understanding the nuanced forces governing chiral recognition at the molecular level. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of stereochemistry and its practical applications.
Introduction: The Significance of Chiral Interactions
Chirality is a fundamental property of molecules that has profound implications in various scientific disciplines, particularly in drug development, where the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds.[1][2] This is often achieved by reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, possess distinct physicochemical properties, allowing for their separation.[1][3]
This compound is a chiral carboxylic acid that can be employed as a chiral resolving agent or incorporated as a stereocenter in more complex molecules. A thorough understanding of its diastereomeric interactions is paramount for optimizing resolution processes and for the rational design of new chiral entities. This guide will delineate a multidisciplinary approach, combining theoretical calculations with experimental validation, to unravel the intricacies of these interactions.
Theoretical Framework: A Computational Deep Dive
Modern computational chemistry offers powerful tools to predict and analyze molecular interactions with a high degree of accuracy, often guiding and rationalizing experimental findings.[4] For the study of diastereomeric interactions of this compound, a multi-pronged computational strategy is proposed.
Quantum Chemical Modeling of Diastereomeric Complexes
At the heart of chiral recognition lie the subtle differences in the non-covalent interactions between chiral molecules.[5] Quantum chemical calculations, particularly Density Functional Theory (DFT), are adept at probing these interactions, which include hydrogen bonding, electrostatic interactions, and van der Waals forces.
The proposed workflow involves the following steps:
-
Conformational Analysis: The initial step is to identify the low-energy conformers of the individual enantiomers and the chiral resolving agent. This is crucial as the observed interactions will be a population-weighted average of the interactions of different conformers.
-
Formation of Diastereomeric Complexes: Diastereomeric complexes are formed in silico by pairing the this compound with a model chiral amine, for instance, (R)- and (S)-1-phenylethylamine. The geometries of these complexes are then optimized using DFT.
-
Interaction Energy Calculation: The binding energies of the diastereomeric complexes are calculated to determine their relative stabilities. A significant difference in binding energy between the (R,R) and (R,S) diastereomeric pairs provides a theoretical basis for successful chiral resolution.
-
Analysis of Intermolecular Interactions: Advanced techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be employed to dissect the nature and strength of the specific non-covalent interactions stabilizing the diastereomeric complexes.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the diastereomeric interactions, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of these complexes in solution. MD simulations can reveal the preferred conformations, the role of the solvent in mediating interactions, and the relative free energies of the diastereomeric pairs.
The simulation protocol would entail:
-
System Setup: The diastereomeric complexes are placed in a simulation box filled with an appropriate solvent, such as methanol or ethanol, commonly used in chiral resolutions.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.
-
Production Run: A long production run is performed to generate a trajectory of the system's evolution over time.
-
Analysis: The trajectory is analyzed to extract information on intermolecular distances, hydrogen bond lifetimes, and conformational flexibility. Free energy calculations, such as umbrella sampling or thermodynamic integration, can be used to quantify the difference in stability between the diastereomers in solution.
Figure 1: A schematic of the computational workflow for studying diastereomeric interactions.
Experimental Validation: Bridging Theory and Reality
Theoretical predictions, while insightful, must be corroborated by experimental evidence. A suite of analytical techniques can be employed to validate the computational findings and provide a comprehensive understanding of the diastereomeric interactions of this compound.
Chiral Resolution and Crystallography
The most direct validation of the theoretical predictions is to perform a classical chiral resolution.
Protocol for Chiral Resolution:
-
Salt Formation: React a racemic amine with an equimolar amount of this compound in a suitable solvent.
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution first.[1]
-
Isolation and Analysis: Isolate the crystals by filtration and determine their diastereomeric purity using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
X-ray Crystallography: Single-crystal X-ray diffraction of the less soluble diastereomeric salt can provide the definitive three-dimensional structure of the complex in the solid state. This allows for a direct comparison with the computationally predicted geometry and intermolecular interactions.
| Parameter | (R,R)-Diastereomer | (R,S)-Diastereomer |
| Solubility | Higher | Lower (predicted) |
| Melting Point | Distinct | Distinct |
| Crystal Packing | Different | Different |
Table 1: Expected differences in the physicochemical properties of the diastereomeric salts.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying diastereomeric interactions in solution.[6] The formation of diastereomeric complexes leads to distinct chemical shifts for the corresponding nuclei in the two diastereomers.
Protocol for NMR Titration:
-
Sample Preparation: Prepare a series of NMR tubes containing a fixed concentration of the chiral amine and varying concentrations of this compound.
-
Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each sample.
-
Data Analysis: Monitor the changes in chemical shifts of the protons and carbons of the chiral amine upon addition of the chiral acid. These changes can be used to determine the binding constants and the stoichiometry of the diastereomeric complexes. 2D NMR techniques, such as NOESY, can provide information about the through-space proximity of different nuclei, offering insights into the geometry of the complexes in solution.
Figure 2: An overview of the experimental workflow for validating theoretical predictions.
Conclusion: A Synergistic Approach
The intricate nature of diastereomeric interactions necessitates a synergistic approach that combines the predictive power of computational modeling with the empirical evidence from experimental techniques. The framework outlined in this guide provides a robust methodology for a comprehensive investigation of the diastereomeric interactions of this compound. The insights gained from such studies are invaluable for the rational design of efficient chiral resolution processes and for the development of new chiral molecules with tailored properties, ultimately advancing the fields of pharmaceutical sciences and materials chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid: Commercial Availability, Sourcing, and Quality Control
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-(-)-3-Chloromandelic acid, is a crucial chiral building block in modern synthetic organic chemistry. Its structural motif is of significant interest in the pharmaceutical industry for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its commercial availability, outlines a strategic approach to sourcing, and details essential quality control protocols to ensure the integrity of this critical starting material.
Introduction: The Significance of a Chiral Precursor
Enantiomerically pure α-hydroxy carboxylic acids and their derivatives are foundational components in the synthesis of numerous pharmaceuticals.[1] this compound (CAS No: 61008-98-8) belongs to this vital class of compounds. The specific arrangement of the hydroxyl and carboxyl groups around the chiral center—the (R) configuration—is paramount. In drug development, often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
The utility of chloromandelic acid derivatives is well-established. For instance, the closely related (R)-2-chloromandelic acid is a key precursor for the industrial synthesis of the blockbuster antithrombotic agent (S)-clopidogrel.[1] By analogy, this compound serves as an invaluable intermediate for creating novel therapeutics where the 3-chlorophenyl moiety is a required pharmacophore. This guide serves as a practical resource for researchers and process chemists to effectively source and qualify this compound for their R&D and manufacturing pipelines.
Compound Identity and Physicochemical Properties
Precise identification is the first step in successful sourcing. It is critical to use the CAS number as the primary identifier to avoid ambiguity arising from different naming conventions.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid | - |
| Synonyms | (R)-(-)-3-Chloromandelic acid | [2] |
| CAS Number | 61008-98-8 | [2][3] |
| Molecular Formula | C₈H₇ClO₃ | [2] |
| Molecular Weight | 186.59 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 100-104 °C | |
| Optical Activity | [α]³⁰/D −124° (c = 3 in H₂O) | |
| Purity (Typical) | ≥96% to 97% | [2] |
| Storage | Sealed in a dry environment at room temperature |
Commercial Availability and Supplier Landscape
Sourcing high-quality this compound requires navigating a landscape of specialized chemical suppliers. Availability can range from research quantities (grams) to bulk quantities (kilograms), depending on the supplier's manufacturing scale.
Key Suppliers and Sourcing Strategy
The following table summarizes known suppliers. Note that catalog statuses can change; direct inquiry is always recommended.
| Supplier | Product Name | Purity | Notes |
| Santa Cruz Biotechnology (SCBT) | (R)-(-)-3-Chloromandelic acid | ≥96% | A reliable source for research quantities.[2] |
| Thermo Fisher Scientific | (R)-(-)-3-Chloromandelic Acid | - | Listed under CAS 61008-98-8, often via partners like TRC.[3] |
| Sigma-Aldrich (Merck) | (R)-(-)-3-Chloromandelic acid | 97% | This specific product is listed as discontinued but the historical data is valuable for specification comparison.[4] They may offer it through partners. |
| Ambeed, Inc. | 3-Chloromandelic acid | 98% | Primarily supplies the racemic mixture (CAS 16273-37-3), which could be a starting point for in-house resolution. |
This list is not exhaustive and is intended as a starting point for sourcing.
The logical workflow for sourcing this material can be visualized as follows:
Caption: A strategic workflow for sourcing chemical reagents.
Quality Control and In-House Verification
For applications in drug discovery and development, verifying the identity, purity, and particularly the enantiomeric excess (ee) of the starting material is non-negotiable. A Certificate of Analysis (CoA) from the supplier provides a baseline, but independent verification is a cornerstone of good laboratory practice (GLP).
Recommended Analytical Workflow
A robust QC protocol should include spectroscopic and chromatographic methods to confirm both the chemical structure and the stereochemical integrity.
Caption: In-house quality control workflow for chiral intermediates.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol is a representative method based on established techniques for separating mandelic acid derivatives.[5][6]
Objective: To separate and quantify the (R) and (S) enantiomers of 3-Chloromandelic acid to determine the enantiomeric excess of the sample.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase (CSP) column, such as a cellulose-based column (e.g., CHIRALPAK® IC or similar).[5]
-
Mobile Phase: n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape.[6]
-
Sample solution: Dissolve a known quantity of the material in the mobile phase.
Methodology:
-
System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[6]
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.[5]
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-230 nm).[5]
-
Analysis:
-
Identify the two peaks corresponding to the (S) and (R) enantiomers. (A racemic standard may be required for initial peak identification).
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Causality: The chiral stationary phase contains a chiral selector that interacts diastereomerically with the two enantiomers. This differential interaction causes one enantiomer to be retained longer on the column than the other, enabling their separation and quantification. The acidic additive (TFA) ensures the carboxylic acid is protonated, leading to consistent retention times and sharp peaks.
Synthetic Context: Application and Production
This compound is not typically an end-product but a means to an end. Its value lies in its pre-installed chirality, which can be carried through a synthetic sequence to establish the stereochemistry of a more complex target molecule.
Conceptual Synthetic Route: Chiral Resolution
While biocatalytic methods using enzymes like esterases or nitrilases are increasingly employed for producing enantiopure hydroxy acids,[1][7] classical resolution remains a robust and common strategy. This involves reacting the racemic 3-chloromandelic acid with a chiral resolving agent.
Principle: The reaction of a racemic acid (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine) results in the formation of two diastereomeric salts (R-acid/R-base and S-acid/R-base). These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[8]
Illustrative Workflow:
-
Salt Formation: Dissolve racemic 3-chloromandelic acid and a sub-stoichiometric amount of a chiral amine in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation: The crystallized salt is isolated by filtration.
-
Liberation of the Acid: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate, liberating the desired enantiomerically enriched this compound, which can be extracted into an organic solvent.[9] The chiral amine can often be recovered from the aqueous layer for reuse.
This process provides a reliable, scalable method for accessing the enantiomerically pure acid, which is essential for advancing a drug candidate from the laboratory to manufacturing.
Conclusion
This compound is a high-value chiral intermediate readily available from specialized chemical suppliers. For researchers and drug developers, a successful sourcing strategy hinges on precise identification using the CAS number, careful evaluation of supplier specifications, and, most critically, rigorous in-house quality control to verify chemical identity and enantiomeric purity. Understanding its role as a chiral building block and the methods of its production provides the necessary context for its effective application in the synthesis of next-generation pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. fishersci.fi [fishersci.fi]
- 4. (R)-(−)-3-クロロマンデル酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
Methodological & Application
Chiral resolution of primary amines with (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
An Application Guide and Protocol for the Chiral Resolution of Primary Amines with (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and physiological properties.[1] Consequently, the production of single-enantiomer compounds is not merely an academic exercise but a critical requirement for safety and efficacy. While asymmetric synthesis provides an elegant route to enantiopure compounds, classical chiral resolution remains a robust, scalable, and indispensable tool for separating racemic mixtures.[2][3]
This document provides a detailed guide to one such classical method: the chiral resolution of racemic primary amines using the resolving agent this compound. This method hinges on the formation of diastereomeric salts, which, unlike their parent enantiomers, possess distinct physical properties such as solubility, allowing for their separation by fractional crystallization.[4][5]
Principle of Diastereomeric Salt Resolution
The foundational principle of this technique, first demonstrated by Louis Pasteur in 1853, is the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers, which can be separated using conventional physical methods.[2]
-
Salt Formation : A racemic primary amine, a mixture of (R)- and (S)-enantiomers, is treated with a single enantiomer of a chiral acid—in this case, this compound. This acid-base reaction forms a pair of diastereomeric salts:
-
[(R)-amine · (R)-acid]
-
[(S)-amine · (R)-acid]
-
-
Differential Solubility : These two diastereomeric salts are no longer mirror images. The differences in their three-dimensional structures lead to different crystal lattice energies and solvation properties. Consequently, they exhibit different solubilities in a given solvent system.[6]
-
Fractional Crystallization : By carefully selecting a solvent and controlling conditions such as temperature and concentration, the less soluble diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the more soluble diastereomer in the mother liquor.[7]
-
Liberation of Enantiomers : After separating the crystallized salt (e.g., by filtration), the pure amine enantiomer is recovered by "breaking" the salt, typically by treatment with a base. The resolving agent can then be recovered from the aqueous layer by acidification and extraction, allowing for its recycling.[8][9]
The overall workflow is a robust, multi-step process designed to isolate one enantiomer in high purity.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
The Resolving Agent: this compound
This compound is a derivative of mandelic acid, a class of resolving agents well-regarded for its effectiveness in resolving amines.[10][11] Its key features include:
-
Strong Acidity : The carboxylic acid group readily forms salts with basic primary amines.
-
Rigid Structure : The phenyl ring and chiral hydroxyl group provide a well-defined stereochemical environment, enhancing the differential interactions within the diastereomeric salt crystals.
-
Chemical Stability : It is stable under the conditions required for salt formation and liberation.
The selection of a solvent is critical and often empirical; a screening of various solvents (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; or mixtures thereof) is typically necessary to find a system that provides a significant solubility difference between the two diastereomeric salts.[12]
Experimental Protocols
PART A: Protocol for Diastereomeric Salt Formation & Crystallization
This protocol outlines the general procedure. The specific quantities, solvent, and temperatures should be optimized for each unique primary amine.
1. Reagent Preparation and Stoichiometry
-
Rationale : The stoichiometry between the resolving agent and the racemic amine is a key variable. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is a common strategy. This ensures that only one enantiomer can crystallize as a salt, maximizing the yield and purity of the initial crop of crystals.
-
Procedure :
-
Dissolve 1.0 equivalent of the racemic primary amine in the minimum amount of a pre-selected warm solvent (e.g., 95% ethanol).
-
In a separate flask, dissolve 0.5 - 1.0 equivalents of this compound in the same warm solvent.[9]
-
Slowly add the resolving agent solution to the stirring amine solution. A precipitate may form immediately or upon cooling.
-
2. Fractional Crystallization
-
Rationale : The goal is to isolate the less soluble diastereomeric salt in high purity. Slow cooling promotes the formation of larger, more ordered crystals, which are typically purer than fine powders that crash out of solution.
-
Procedure :
-
If a precipitate formed upon mixing, gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. Covering the flask with an insulating material can aid in slow cooling.
-
Once at room temperature, further cool the solution in an ice bath or refrigerator (e.g., 4 °C) for several hours or overnight to maximize crystal formation.[8]
-
Collect the crystals by vacuum filtration, washing them sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals. This is the First Crop (Enriched Diastereomeric Salt) .
-
Retain the filtrate (Mother Liquor ), which is now enriched in the other diastereomeric salt.
-
PART B: Protocol for Liberation of the Enantiopure Amine
-
Rationale : This step breaks the ionic bond of the diastereomeric salt to liberate the free amine and the resolving agent. A simple acid-base extraction is used to separate the basic amine from the acidic resolving agent.
-
Procedure :
-
Suspend the collected crystals (First Crop) in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Make the aqueous layer basic by adding a suitable base (e.g., 2 M NaOH or Na₂CO₃) until the pH is >11. Stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers. The free amine will be in the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Enriched Amine Enantiomer .
-
Caption: Workflow for liberating the amine and recovering the resolving agent.
PART C: Protocol for Recovery of the Resolving Agent
-
Rationale : For economic and environmental viability, the chiral resolving agent should be recovered and recycled. This is achieved by acidifying the aqueous layer from the previous step to precipitate the less water-soluble carboxylic acid.
-
Procedure :
-
Take the aqueous layer from the liberation step (Part B).
-
Cool the solution in an ice bath.
-
Slowly add a strong acid (e.g., 2 M HCl) until the pH is <2. The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Alternatively, if the resolving agent does not precipitate, extract it from the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Validation and Analysis: Determining Enantiomeric Excess (ee)
A resolution is incomplete without quantifying its success. The enantiomeric excess (ee) of the resolved amine must be determined.
-
Definition : Enantiomeric excess is a measure of the purity of a chiral sample, calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100
-
Methods of Analysis :
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common and accurate method. The resolved amine is passed through a column with a chiral stationary phase, which interacts differently with the two enantiomers, leading to different retention times.[13]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs) : In an NMR tube, the resolved amine is mixed with a chiral solvating agent. This forms transient diastereomeric complexes that give rise to separate, distinguishable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum, allowing for integration and ee calculation.[14][15]
-
Optimization and Data Summary
The success of a diastereomeric salt resolution is highly dependent on several factors. A systematic screening approach is recommended for developing a robust process.
| Parameter | Variable Options | Rationale & Impact on Resolution |
| Stoichiometry | 0.5 - 1.0 eq. of resolving agent | Affects theoretical yield and initial purity. 0.5 eq. can give higher initial purity but limits yield to 50%.[9] |
| Solvent System | Alcohols (MeOH, EtOH), Esters (EtOAc), Ketones (Acetone), Water, or mixtures | CRITICAL . Determines the absolute and relative solubilities of the diastereomeric salts. The ideal solvent maximizes the solubility difference.[12] |
| Concentration | Dilute to Saturated | Affects the point of crystallization and yield. Higher concentrations can increase yield but may trap impurities. |
| Temperature Profile | Isothermal, Slow Cooling, Crash Cooling | Slow, controlled cooling is essential for selective crystallization and high purity.[7] |
| Recrystallization | 1x, 2x, or more | The enantiomeric excess of the resolved amine can be significantly improved by recrystallizing the diastereomeric salt before the liberation step.[16] |
Troubleshooting
-
Problem : No crystals form upon cooling.
-
Solution : The solution may be too dilute; try evaporating some solvent. Alternatively, try adding a different, anti-solvent to reduce solubility. Seeding with a previously formed crystal can also induce crystallization.
-
-
Problem : An oil or gum precipitates instead of crystals.
-
Solution : The solubility may be too low at that temperature, or the cooling was too rapid. Try using a different solvent, a solvent mixture, or a slower cooling rate.
-
-
Problem : Low enantiomeric excess (ee).
-
Solution : The solubility difference between the diastereomeric salts in the chosen solvent may be too small. Screen other solvents. Perform one or more recrystallizations of the diastereomeric salt before liberating the free amine.
-
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmtech.com [pharmtech.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
Protocol for diastereomeric salt formation using (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Application Note & Protocol
A Practical Guide to Chiral Resolution of Basic Compounds via Diastereomeric Salt Formation with (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
The Principle of Diastereomeric Salt Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, such as solubility, which makes their direct separation by standard techniques like crystallization extremely difficult.[1] The strategy of diastereomeric salt resolution circumvents this challenge by introducing a single, pure enantiomer of a second chiral compound, known as the resolving agent.
When a racemic mixture of a base, (R)-Base and (S)-Base, is reacted with a pure enantiomer of a chiral acid, such as this compound or (R)-Acid, two distinct diastereomeric salts are formed: [(R)-Base:(R)-Acid] and [(S)-Base:(R)-Acid]. Unlike the original enantiomers, these diastereomers have different physical properties, most notably different solubility profiles in a given solvent system.[2] This difference allows for the selective crystallization of the less soluble diastereomeric salt, effectively separating it from the more soluble one which remains in the mother liquor. The separated salt can then be treated to break the ionic bond, liberating the desired, enantiomerically-enriched base and allowing for the recovery of the resolving agent.
Figure 1: Principle of Diastereomeric Salt Formation.
The Resolving Agent: this compound
This compound is a chiral carboxylic acid belonging to the mandelic acid family.[3] Mandelic acid and its derivatives are widely recognized as effective resolving agents due to several key features:
-
Acidity: The carboxylic acid moiety readily forms salts with basic functional groups like primary, secondary, and tertiary amines.
-
Structural Rigidity: The phenyl ring provides a rigid scaffold that facilitates the formation of well-defined, crystalline salt structures.
-
Commercial Availability: It is accessible as a single, high-purity enantiomer.
-
Tunability: The substituted phenyl ring allows for fine-tuning of steric and electronic properties, which can influence the crystallization behavior of the resulting diastereomeric salts.
Protocol Development: Key Experimental Considerations
The success of a diastereomeric resolution is rarely a "one-size-fits-all" scenario and often requires systematic optimization.[4] The following parameters are critical and must be carefully evaluated.
-
Solvent Selection: This is arguably the most crucial factor. The ideal solvent (or solvent mixture) must exhibit a significant difference in solubility between the two diastereomeric salts. A solvent screening process is highly recommended. Common solvents include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or anti-solvents like hexanes.
-
Stoichiometry: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be advantageous. This ensures that only the less soluble salt crystallizes, potentially leading to higher diastereomeric purity in a single step.
-
Temperature and Cooling Profile: Crystallization is typically induced by cooling a saturated solution. A slow, controlled cooling rate generally promotes the growth of larger, purer crystals. Conversely, rapid cooling can lead to the co-precipitation of the more soluble diastereomer, reducing the efficacy of the resolution.[5]
-
Seeding: Introducing a small number of pure crystals (seeds) of the desired, less-soluble diastereomeric salt into a supersaturated solution can direct the crystallization process, improving reproducibility and potentially shortening crystallization times.[4]
Overall Experimental Workflow
The entire process can be visualized as a sequence of distinct stages, from the initial salt formation to the final analysis of the resolved product.
Figure 2: General Workflow for Diastereomeric Salt Resolution.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the resolution of a racemic amine. The specific quantities, solvent, and temperatures should be optimized for the target compound.
5.1. Materials and Reagents
-
Racemic basic compound (e.g., a chiral amine)
-
This compound (Resolving Agent)
-
Selected solvent(s) (e.g., Isopropanol, Ethyl Acetate, Methanol)
-
Aqueous base solution (e.g., 2M NaOH)
-
Aqueous acid solution (e.g., 2M HCl)
-
Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
5.2. Step-by-Step Procedure
Part A: Diastereomeric Salt Formation & Crystallization
-
Dissolution: In a suitable flask equipped with a reflux condenser and magnetic stirrer, dissolve the racemic base (1.0 eq.) in the chosen solvent. Heat the mixture gently to aid dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in a minimum amount of the same warm solvent. Add this solution dropwise to the solution of the racemic base.
-
Crystallization: Stir the combined solution at an elevated temperature for a short period (e.g., 30 minutes). Then, allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator may be required to maximize crystal yield. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For optimal results, a very slow cooling gradient is recommended.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum. At this stage, a sample can be taken to determine the diastereomeric excess (% de) by NMR or HPLC if a method is available. For higher purity, the salt can be recrystallized from the same or a different solvent system.
Part B: Liberation of the Enantiomerically Enriched Base
-
Salt Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane).
-
Basification: Add an aqueous base solution (e.g., 2M NaOH) dropwise while stirring until the pH of the aqueous layer is strongly basic (pH > 11). This neutralizes the acidic resolving agent and liberates the free base, which will partition into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched free base.
Part C: Recovery of the Resolving Agent (Optional but Recommended)
-
Acidification: Take the aqueous layer from step B3 and acidify it with an aqueous acid (e.g., 2M HCl) until the pH is strongly acidic (pH < 2).
-
Extraction: The protonated resolving agent may precipitate out of solution or can be extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Dry and evaporate the organic extracts to recover the this compound, which can be reused.
Analysis and Characterization
6.1. Determination of Enantiomeric Excess (% ee)
The most reliable method for determining the enantiomeric purity of the final product is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[6][7]
-
Column: A suitable chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for a wide range of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol) is typical. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Procedure:
-
Prepare a standard solution of the racemic starting material (~1 mg/mL).
-
Prepare a sample of the resolved product at the same concentration.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the resolved sample.
-
Calculate the % ee from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Table 1: Example Quantitative Data for a Hypothetical Resolution
| Parameter | Value | Notes |
|---|---|---|
| Racemic Amine Input | 10.0 g | M.W. = 150 g/mol |
| Resolving Agent Input | 6.7 g (0.5 eq.) | This compound |
| Solvent | Isopropanol | 150 mL |
| Yield of Diastereomeric Salt | 7.5 g | Less soluble salt |
| Yield of Enriched Amine | 3.2 g | After liberation |
| % Enantiomeric Excess (% ee) | 92% | Determined by Chiral HPLC |
| Optical Rotation [α] | +[Value]° (c=[conc], solvent) | Must be compared to literature value for pure enantiomer |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | 1. Solution is not supersaturated. 2. Inappropriate solvent choice. | 1. Reduce solvent volume; cool to a lower temperature. 2. Perform a solvent screen with different polarity solvents. 3. Try adding an anti-solvent (e.g., hexane). 4. Scratch the inside of the flask; try seeding. |
| An oil forms instead of crystals. | 1. Melting point of the salt is below the crystallization temperature. 2. Impurities are present. | 1. Use a more dilute solution; try a different solvent. 2. Ensure starting materials are pure. |
| Low yield of isolated salt. | 1. The diastereomeric salts have similar solubilities. 2. Too much solvent was used. | 1. Screen for a more selective solvent system. 2. Re-work the mother liquor; concentrate and cool again. |
| Low enantiomeric excess (% ee) of the final product. | 1. Co-precipitation of the more soluble diastereomer. 2. Inefficient separation of crystals from mother liquor. | 1. Use a slower cooling rate. 2. Recrystallize the diastereomeric salt one or more times. 3. Ensure the filter cake is washed with cold, fresh solvent. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. uma.es [uma.es]
- 7. benchchem.com [benchchem.com]
Application Note: Enantiomeric Separation of Beta-Blockers via Diastereomeric Salt Crystallization Using (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Abstract and Introduction
The pharmacological activity of many chiral drugs is confined to a single enantiomer. Beta-adrenergic blockers (β-blockers) are a prominent class of such drugs, widely prescribed for cardiovascular conditions like hypertension, angina pectoris, and arrhythmia.[1][2] Most β-blockers are administered as racemates, yet it is well-established that the β-blocking activity predominantly resides in the (S)-enantiomer.[3][4] The (R)-enantiomer is often significantly less active or may contribute to undesirable side effects.[5] Consequently, the production of enantiomerically pure β-blockers is of paramount importance for improving therapeutic efficacy and safety profiles.[6]
Diastereomeric salt crystallization is a robust, scalable, and widely adopted method for chiral resolution.[6][7][8] This technique leverages the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomeric salts.[9] Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[7]
This application note provides a comprehensive guide and detailed protocols for the enantiomeric separation of racemic β-blockers using the chiral resolving agent, (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid . This agent, a derivative of mandelic acid, has proven effective in forming diastereomeric salts with basic compounds like β-blockers, facilitating efficient separation. We will delve into the underlying principles, provide step-by-step experimental procedures, and detail the necessary analytical techniques for validation.
Principle of Resolution: The Chemistry of Diastereomeric Salt Formation
The core of this resolution technique is the acid-base reaction between the secondary amine group present in most β-blockers and the carboxylic acid group of the chiral resolving agent. When a racemic mixture of a β-blocker, denoted as (R/S)-Drug, is treated with an enantiomerically pure chiral acid, (R)-Acid, two diastereomeric salts are formed in solution: [(R)-Drug:(R)-Acid] and [(S)-Drug:(R)-Acid].
These two diastereomeric salts are not mirror images of each other and thus exhibit distinct physical properties. The success of the resolution hinges on the differential solubility of these salts in a specific solvent system. By carefully selecting the solvent and optimizing crystallization conditions (temperature, concentration, and cooling rate), one diastereomer can be induced to crystallize preferentially while the other remains dissolved in the mother liquor.
The overall workflow can be visualized as a three-stage process: salt formation, selective crystallization, and liberation of the pure enantiomer.
References
- 1. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 2. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cphi-online.com [cphi-online.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Large-Scale Chiral Resolution with (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Abstract
This technical guide provides a comprehensive framework for the large-scale chiral resolution of racemic basic compounds, particularly amines, utilizing the chiral resolving agent (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-3-chloromandelic acid. Chiral resolution via diastereomeric salt formation remains a cornerstone in the pharmaceutical and fine chemical industries for accessing enantiomerically pure molecules.[1] This document elucidates the underlying chemical principles, provides detailed, field-proven protocols for implementation, and outlines robust analytical methodologies for the validation of enantiomeric purity. The focus is on providing a scientifically rigorous yet practical guide for researchers, scientists, and drug development professionals engaged in process chemistry and stereoselective synthesis.
Introduction: The Imperative of Chirality and the Role of (R)-3-Chloromandelic Acid
In the realm of pharmaceuticals, the chirality of a molecule is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2] Consequently, the production of single-enantiomer drugs is often a regulatory and therapeutic necessity. While asymmetric synthesis offers a direct route to enantiopure compounds, classical chiral resolution by diastereomeric salt formation is a robust, scalable, and widely practiced industrial method.[1][2]
This method involves the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent (in this case, an acid) to form a pair of diastereomeric salts.[3] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization.
This compound is a potent chiral resolving agent for a variety of racemic bases. Its efficacy stems from its acidic nature, which facilitates salt formation with basic compounds like amines, and the presence of a stereogenic center that leads to the formation of diastereomers with significant solubility differences. Optically active halogenated mandelic acids are recognized as important pharmaceutical intermediates and valuable chiral resolving agents.[4]
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated. The process can be outlined as follows:
-
Reaction: A racemic mixture of a basic compound, such as a chiral amine denoted as (R/S)-Amine, is reacted with an enantiomerically pure resolving agent, this compound, denoted as (R)-Acid.
-
Formation of Diastereomeric Salts: This acid-base reaction yields two diastereomeric salts:
-
[(R)-Amine · (R)-Acid]
-
[(S)-Amine · (R)-Acid]
-
-
Differential Solubility: These two diastereomeric salts are not mirror images of each other and thus exhibit different physical properties, including crystal lattice energies and solvation energies. This typically results in one diastereomer being significantly less soluble in a specific solvent system.
-
Fractional Crystallization: By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. Subsequently, the resolved amine enantiomer is liberated from the salt, typically by treatment with a base, and the chiral resolving agent can be recovered and potentially recycled.
Diagram of the Chiral Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol for Large-Scale Chiral Resolution
This protocol provides a generalized yet detailed procedure for the chiral resolution of a racemic amine using this compound. Optimization of specific parameters is crucial for maximizing yield and enantiomeric purity.
Part A: Solvent Screening and Selection
The choice of solvent is the most critical factor in a successful resolution. An ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts.
Methodology:
-
Small-Scale Screening: In separate vials, dissolve small, equimolar amounts of the racemic amine and this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Observation: Observe the vials for spontaneous precipitation at room temperature and after cooling. Note the quantity and nature of the precipitate.
-
Analysis: Isolate the small-scale precipitates and analyze their diastereomeric/enantiomeric purity to identify the solvent system that provides the best separation.
Part B: Diastereomeric Salt Formation and Crystallization
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser.
-
Racemic amine.
-
This compound (1.0 equivalent relative to the desired enantiomer, i.e., 0.5 equivalents for a classical resolution).
-
Optimal solvent system determined in Part A.
Procedure:
-
Charging the Reactor: Charge the reactor with the racemic amine and the selected solvent.
-
Dissolution: Stir the mixture at ambient temperature until the amine is fully dissolved.
-
Addition of Resolving Agent: Prepare a solution of this compound in the same solvent and add it slowly to the reactor over a period of 30-60 minutes. A slight exotherm may be observed.
-
Heating to Dissolution: Heat the reactor contents to a temperature sufficient to dissolve all solids (typically 50-70°C).
-
Controlled Cooling (Crystallization): Slowly cool the solution to facilitate the crystallization of the less soluble diastereomeric salt. A typical cooling profile might be 5-10°C per hour.
-
Seeding (Optional but Recommended): If available, add seed crystals of the desired diastereomeric salt once the solution becomes supersaturated to promote controlled crystallization.
-
Aging: Once the target temperature (e.g., 0-5°C) is reached, stir the resulting slurry for an additional 2-4 hours to maximize the yield of the crystalline salt.
Part C: Isolation and Liberation of the Pure Enantiomer
Procedure:
-
Filtration: Isolate the crystalline diastereomeric salt by filtration using a Nutsche filter or centrifuge.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the isolated salt under vacuum at a suitable temperature.
-
Liberation: Suspend the dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Basification: Add an aqueous base (e.g., 1M NaOH or NaHCO₃) and stir until the solid dissolves. The pH should be adjusted to >10 to ensure the amine is in its free base form.
-
Extraction: Separate the organic layer containing the enantiomerically enriched amine. Extract the aqueous layer with the organic solvent to ensure complete recovery.
-
Final Isolation: Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved amine.
| Parameter | Typical Range/Value | Rationale |
| Stoichiometry of Resolving Agent | 0.5 - 1.0 equivalents | 0.5 eq. is theoretical for resolving half the racemate. Using slightly more can improve yield, but too much may reduce purity. |
| Solvent Volume | 5 - 20 mL per gram of racemate | Must be sufficient to dissolve the salts at elevated temperatures but allow for precipitation upon cooling. |
| Crystallization Temperature | 0 - 25°C | Lower temperatures generally decrease solubility and increase yield, but may also co-precipitate the more soluble diastereomer. |
| Cooling Rate | 5 - 20°C / hour | Slow cooling promotes the formation of larger, purer crystals. |
| Aging Time | 2 - 12 hours | Allows the system to reach equilibrium, maximizing the yield of the crystalline product. |
Analytical Methods for Chiral Purity Assessment
Accurate determination of enantiomeric excess (e.e.) is crucial for validating the success of the resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method.[4][5][6]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the resolved amine in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) Column (e.g., cellulose or amylose-based columns like Chiralpak® or Chiralcel®).
-
-
Chromatographic Conditions:
-
Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 25 - 40°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
-
Analysis:
-
Inject a standard of the racemic amine to determine the retention times of both enantiomers.
-
Inject the resolved sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Diagram of the Analytical Workflow for Purity Assessment
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Conclusion
The use of this compound as a chiral resolving agent offers a powerful and scalable method for obtaining enantiomerically pure basic compounds. The success of this technique hinges on the systematic optimization of key parameters, particularly solvent selection and crystallization conditions. The protocols and analytical methods detailed in this guide provide a robust foundation for developing efficient and reliable large-scale chiral resolution processes. By adhering to these principles, researchers and drug development professionals can effectively isolate the desired enantiomers, a critical step in the synthesis of modern pharmaceuticals.
References
- 1. rsc.org [rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 6. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: High-Efficiency Enantiomeric Separation via Diastereomeric Recrystallization Using (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Abstract
The separation of enantiomers is a critical challenge in the synthesis of chiral molecules, particularly in the pharmaceutical industry where single-enantiomer drugs are often required for optimal efficacy and safety. Diastereomeric recrystallization remains a powerful, scalable, and cost-effective method for achieving high enantiomeric purity. This application note provides a comprehensive guide to the principles and a detailed protocol for the chiral resolution of a model racemic amine using (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, a derivative of mandelic acid, as the resolving agent. We will explore the underlying stereochemical principles, solvent selection strategies, and the practical execution of the resolution process, from salt formation to the recovery of the pure enantiomer.
Introduction: The Principle of Diastereomeric Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as solubility, melting point, and boiling point in an achiral environment. This identity makes their direct separation by standard laboratory techniques like fractional crystallization impossible. The foundational principle of diastereomeric recrystallization, a technique pioneered by Louis Pasteur in 1853, circumvents this challenge by introducing a single enantiomer of a second chiral compound, known as a chiral resolving agent.
The reaction between a racemic mixture (e.g., a mixture of R-amine and S-amine) and a single enantiomer of a chiral acid (e.g., R-acid) results in the formation of a pair of diastereomeric salts (R-amine-R-acid and S-amine-R-acid). Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent system. This difference in solubility is the cornerstone of the separation; one diastereomeric salt will be less soluble and will preferentially crystallize from the solution, allowing for its isolation by filtration. The purified diastereomeric salt can then be treated to break the ionic bond, regenerating the now enantiomerically pure amine and the resolving agent.
The choice of resolving agent is paramount. Mandelic acid and its derivatives are highly effective for resolving racemic amines and alcohols due to their ability to form stable, crystalline salts. This compound, with its specific stereochemistry and substituent groups, offers a unique set of crystallographic properties that can be exploited for efficient resolution.
Experimental Workflow: A Step-by-Step Overview
The entire process can be visualized as a logical sequence of steps, each critical for the final outcome. The following diagram outlines the workflow from the initial salt formation to the final analysis of enantiomeric purity.
Figure 1: Workflow for Chiral Resolution. This diagram illustrates the two major stages of the process: the formation and isolation of the diastereomeric salt, followed by the liberation and analysis of the pure enantiomer.
Detailed Protocol
This protocol is designed for the resolution of a generic racemic primary or secondary amine with a molecular weight of approximately 150-250 g/mol . Researchers must optimize solvent choice and ratios for their specific substrate.
Materials and Reagents
-
Racemic Amine (Substrate)
-
This compound (Resolving Agent)
-
Solvent(s): e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate (requires screening)
-
Aqueous Sodium Hydroxide (NaOH), 2M
-
Aqueous Hydrochloric Acid (HCl), 2M
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Filter paper and Buchner funnel
-
Round-bottom flasks and reflux condenser
-
Crystallization dish
Step 1: Solvent Screening (Critical for Success)
The success of a diastereomeric recrystallization hinges on the solubility difference between the two diastereomeric salts. An ideal solvent will dissolve both salts at an elevated temperature but will allow only one to crystallize upon cooling.
Procedure:
-
In separate small test tubes, place approximately 10-20 mg of the racemic amine and 0.5 equivalents of the (R)-resolving agent.
-
Add a small volume (0.5-1.0 mL) of a candidate solvent (e.g., ethanol).
-
Heat the mixture gently to dissolve the components.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. An ideal solvent will produce a good yield of crystalline solid. Test a range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/heptane) to identify the optimal system. The goal is to maximize the yield and diastereomeric purity of the crystalline salt.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the racemic amine in the minimum amount of the chosen optimal solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, also with heating. Note: Starting with 0.5 equivalents of the resolving agent is a common strategy, as it ensures that only one enantiomer of the amine can crystallize as a salt, leaving the other in solution.
-
Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. If the solution is not clear, heat gently until all solids dissolve. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath (0-4 °C) can be used to maximize the yield of the less soluble diastereomer.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystalline diastereomeric salt under vacuum.
Step 3: Liberation of the Pure Enantiomer
-
Dissolution of Salt: Suspend the dried diastereomeric salt in water.
-
Basification: Add 2M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 11). This deprotonates the amine, breaking the ionic bond of the salt and liberating the free amine. The resolving agent will remain in the aqueous layer as its sodium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine into an organic solvent like dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Step 4: Determination of Enantiomeric Excess (e.e.)
The optical purity of the resolved amine must be confirmed analytically. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods.
-
Prepare a standard of the racemic amine.
-
Prepare a sample of the resolved amine.
-
Analyze both samples using a suitable chiral column and method.
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula: e.e. (%) = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100
Quantitative Data and Expected Outcomes
The efficiency of a resolution is determined by the yield and the enantiomeric excess (e.e.) achieved. The values below are representative for a successful resolution and should be used as target benchmarks.
| Parameter | Target Value | Notes |
| Diastereomeric Salt Yield | 30-45% | Based on the initial racemic mixture. The theoretical maximum is 50%. |
| Enantiomeric Excess (e.e.) | >95% | A single crystallization should yield high purity. A second recrystallization can increase it to >99%. |
| Overall Enantiomer Yield | 25-40% | This accounts for losses during salt breaking and extraction steps. |
| Resolving Agent Recovery | >85% | The resolving agent can be recovered from the aqueous layers by acidification and extraction. |
Troubleshooting and Key Considerations
-
No Crystals Form: The solution may be too dilute, or the chosen solvent is inappropriate. Try concentrating the solution or using a different solvent system (e.g., one with a lower polarity). Seeding with a previously formed crystal can also induce crystallization.
-
Oily Precipitate: An oil may form if the solution is supersaturated or cools too quickly. Re-heat the mixture to dissolve the oil and allow it to cool more slowly. Adding a co-solvent might be necessary.
-
Low Enantiomeric Excess: The diastereomeric salt may have been contaminated with the more soluble diastereomer. This can be improved by performing a second recrystallization of the salt before proceeding to the liberation step. Ensure the filtration and washing steps are performed efficiently to remove the mother liquor.
Application Notes and Protocols for the Determination of Enanatiomeric Excess with (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Authored by: A Senior Application Scientist
Abstract
The accurate determination of enantiomeric excess (ee) is a critical aspect of modern drug development and asymmetric synthesis. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles, making their precise quantification essential for ensuring the safety and efficacy of pharmaceutical products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid as a chiral derivatizing agent (CDA) for the determination of enantiomeric excess. Detailed protocols for both Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are presented, along with the foundational principles, experimental considerations, and data analysis techniques.
Introduction: The Imperative of Enantiomeric Purity
In the realm of pharmaceuticals, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer producing a desired therapeutic effect while the other may be inactive or, in some cases, cause adverse effects. Consequently, regulatory agencies worldwide mandate strict control over the stereochemical composition of chiral drugs.
The determination of enantiomeric excess, a measure of the purity of a chiral substance, is therefore a cornerstone of pharmaceutical quality control and a key metric in the development of asymmetric synthetic methodologies.[1][2] Chiral Derivatizing Agents (CDAs) are powerful tools for this purpose.[3] These enantiomerically pure reagents react with a mixture of enantiomers to form diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics, allowing for their differentiation and quantification by common analytical techniques like NMR and HPLC.[4][5]
This compound stands out as a valuable CDA due to its structural features that facilitate the formation of diastereomeric esters or amides with a wide range of chiral alcohols and amines. The presence of the chlorophenyl group often induces significant differences in the chemical environments of the newly formed diastereomers, leading to well-resolved signals in spectroscopic and chromatographic analyses.
Principle of Chiral Derivatization
The fundamental principle behind the use of a CDA is the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers.[3][6] Enantiomers have identical NMR spectra and co-elute in achiral chromatography. However, upon reaction with a single enantiomer of a CDA, such as this compound, two distinct diastereomeric products are formed. These diastereomers have different physical properties, including melting points, boiling points, and, crucially for analytical purposes, different spectroscopic and chromatographic behaviors.[5][7]
The reaction of a racemic analyte (containing both R- and S-enantiomers) with this compound results in the formation of (R,R) and (S,R) diastereomers. These diastereomers can then be distinguished and quantified, and the ratio of their amounts directly corresponds to the enantiomeric ratio of the original analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid in Pharmaceutical Synthesis
Introduction: Unveiling a Key Chiral Synthon
(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-(-)-3-Chloromandelic acid, is a valuable chiral building block, or synthon, in modern pharmaceutical development.[1][2] Its stereochemically defined structure, featuring a hydroxyl group and a carboxylic acid at a chiral center, makes it a critical intermediate for the asymmetric synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Optically active halogenated mandelic acids are sought after for their utility as pharmaceutical intermediates and as chiral resolving agents in their own right.[1][3]
The precise spatial arrangement of its functional groups is paramount. In drug development, often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. The use of enantiopure starting materials like (R)-(-)-3-Chloromandelic acid is a cornerstone of efficient and safe drug synthesis. This guide provides an in-depth exploration of its properties, synthesis via chiral resolution, and core applications, complete with detailed protocols for its use in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid | [4] |
| Synonyms | (R)-(-)-3-Chloromandelic acid | [5] |
| CAS Number | 61008-98-8 | [4][5] |
| Molecular Formula | C₈H₇ClO₃ | [4][6] |
| Molecular Weight | 186.59 g/mol | [4][6] |
| Melting Point | 100-104 °C | [5] |
| Appearance | White to off-white crystalline solid |
Part 1: Synthesis and Chiral Resolution
Obtaining enantiomerically pure this compound is the essential first step for its use in synthesis. While asymmetric synthesis from precursors like 3-chlorobenzaldehyde is possible, chiral resolution of the racemate remains a common and industrially relevant method.[1][7] Chiral resolution is a process for separating a racemic mixture into its individual enantiomers.[8]
One effective method is through the formation of diastereomeric complexes with a chiral resolving agent, which can then be separated physically.
Workflow: Chiral Resolution by Co-Crystallization
Caption: Workflow for chiral resolution via selective co-crystallization.
Protocol 1: Chiral Resolution with Levetiracetam (LEV)
This protocol is based on the principle that LEV can selectively co-crystallize with the (S)-enantiomer of 3-chloromandelic acid, thereby enriching the remaining solution with the desired (R)-enantiomer.[1]
Rationale: The choice of resolving agent is critical and depends on the ability to form diastereomeric complexes with significantly different solubilities. LEV has shown high efficiency in resolving various halogenated mandelic acids.[1] The low temperature (-18 °C) is used to decrease the solubility of the co-crystal and maximize its precipitation, leading to a higher enantiomeric excess of the soluble enantiomer.[1]
Materials:
-
Racemic 3-chloromandelic acid (3-ClMA)
-
Levetiracetam (LEV)
-
Acetonitrile (HPLC grade)
-
Stir plate and magnetic stir bar
-
Temperature-controlled bath or freezer (-18 °C)
-
Vacuum filtration apparatus
Procedure:
-
Preparation: In a suitable vessel, dissolve racemic 3-ClMA (1.0 eq) and LEV (1.0 eq) in a minimal amount of warm acetonitrile (e.g., ~0.58 mL per mmol of 3-ClMA) with stirring at ~75 °C until a homogeneous solution is obtained.[1]
-
Cooling & Seeding: Allow the solution to cool slowly to room temperature. If available, seed with a pre-formed co-crystal to induce crystallization.
-
Equilibration: Place the vessel in a controlled environment at -18 °C and allow it to stand for an extended period (e.g., 12 days) to achieve solid-liquid equilibrium.[1]
-
Separation: Collect the precipitated co-crystal (containing the S-enantiomer) by vacuum filtration. The filtrate is now enriched with (R)-3-chloromandelic acid.
-
Analysis: Analyze the filtrate using chiral HPLC (see Protocol 3) to determine the enantiomeric excess (%e.e.) of the (R)-enantiomer. Under optimized conditions, an e.e. of 63% for (R)-3-ClMA in the liquid phase has been reported.[1]
-
Isolation: The solvent can be removed from the filtrate under reduced pressure to yield the enriched (R)-3-ClMA solid, which can be further purified if necessary.
Part 2: Core Application in Synthesis - Ester Formation
A primary synthetic application of this compound is its conversion into chiral esters. These esters are versatile intermediates, often serving as precursors for coupling reactions in the synthesis of more complex APIs. The most fundamental method for this transformation is the Fischer-Speier esterification.
Mechanism: Fischer-Speier Esterification
Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.
Protocol 2: Synthesis of Methyl (R)-2-(3-Chlorophenyl)-2-hydroxyacetate
This protocol describes the esterification of (R)-3-chloromandelic acid with methanol, a common and cost-effective alcohol, using sulfuric acid as a catalyst.[9]
Rationale: This is an equilibrium-controlled reaction.[9] The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[9] The alcohol then acts as a nucleophile. To drive the reaction to completion, an excess of the alcohol (methanol) is used as the solvent, shifting the equilibrium toward the product side according to Le Châtelier's principle.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
10% Potassium Carbonate solution (aqueous)
-
Sodium Sulfate or Magnesium Sulfate (anhydrous)
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 4 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~0.02 eq) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Take up the oily residue in dichloromethane. Transfer the solution to a separatory funnel and wash it with a 10% aqueous solution of potassium carbonate to neutralize the sulfuric acid catalyst. Wash again with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester, often as an oil.
-
Purification & Analysis: The product can be purified further by column chromatography if necessary. Confirm the structure and purity using NMR, IR, and Mass Spectrometry. The enantiomeric purity should be confirmed via chiral HPLC.
Part 3: Analytical Quality Control
Ensuring the enantiomeric purity of the chiral synthon and its derivatives is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis.
Protocol 3: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a general method for separating the (R) and (S) enantiomers of 3-chloromandelic acid.
Rationale: Chiral stationary phases contain a single enantiomer of a chiral selector that is immobilized on the support material. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation.[10] The mobile phase composition is optimized to achieve baseline resolution.[3]
Instrumentation & Columns:
-
HPLC system with UV detector
-
Chiral Column: CHIRALPAK® IC (or similar cellulose-based CSP)[3]
| Parameter | Condition | Reference |
| Mobile Phase | n-Hexane / Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) | [3] |
| Ratio | Typically 90:10 (Hexane:IPA), may require optimization | [3] |
| Flow Rate | 0.5 - 1.2 mL/min | [3] |
| Column Temp. | 25 - 35 °C | [3] |
| Detection | UV at 210 nm or 230 nm | [3] |
| Injection Vol. | 10 µL | [3] |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Analysis: Record the chromatogram. The two enantiomers will appear as separate peaks. Calculate the enantiomeric excess (%e.e.) using the peak areas (A) of the R and S enantiomers: %e.e. = [(A_R - A_S) / (A_R + A_S)] * 100%
References
- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (R)-(-)-3-CHLOROMANDELIC ACID | 61008-98-8 [chemicalbook.com]
- 6. 3-Chloromandelic acid | C8H7ClO3 | CID 85981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Chiral HPLC Analysis of Diastereomeric Salts of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
An Application Note from the Office of the Senior Application Scientist
Introduction and Scientific Context
(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, a substituted mandelic acid derivative, is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemistry of such intermediates is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is a regulatory and safety imperative.
Enantiomers possess identical physical properties, making their direct separation a significant challenge.[1][2] A robust and scalable strategy for resolving racemic mixtures is the "classical method of resolution" via diastereomeric salt formation.[3] This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting products are diastereomeric salts—((R)-acid-(R)-base and (S)-acid-(R)-base)—which, unlike the original enantiomers, have distinct physical properties, including solubility and chromatographic behavior.[4][5]
This critical difference allows for their separation using standard laboratory techniques. While fractional crystallization is often used for large-scale separation based on solubility differences, High-Performance Liquid Chromatography (HPLC) serves as the essential analytical tool to monitor and validate the effectiveness of the resolution.[6]
This application note provides a comprehensive guide and a detailed protocol for the analytical separation of diastereomeric salts of 2-(3-Chlorophenyl)-2-hydroxyacetic acid using reversed-phase HPLC on a standard achiral stationary phase. The methodology described herein is fundamental for determining the diastereomeric excess (d.e.) of a sample, which directly correlates to the enantiomeric excess (e.e.) of the target acid, ensuring the quality and purity of the final chiral intermediate.
The Underlying Principle: From Indistinguishable to Separable
The core of this analytical method rests on a two-step principle: the formation of diastereomers and their subsequent chromatographic separation. This process transforms an analytical challenge—separating identical enantiomers—into a routine chromatographic task.
Step 1: Diastereomeric Salt Formation
The resolution process begins by reacting the racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine. This acid-base reaction forms a pair of diastereomeric salts. These salts, having multiple chiral centers, are no longer mirror images of each other and thus exhibit different physicochemical properties.[7]
Caption: Formation of separable diastereomeric salts from a racemic acid.
Step 2: HPLC Separation on an Achiral Column
A significant advantage of the diastereomer approach is that the separation does not require an expensive chiral stationary phase (CSP).[8] Because the two diastereomeric salts are distinct chemical entities, they will interact differently with a standard achiral stationary phase, such as C18. This differential interaction—based on subtle differences in polarity, hydrophobicity, and steric hindrance of the diastereomeric complexes—results in different retention times, allowing for their separation and quantification.[2]
Experimental Protocols
This section details the necessary steps for sample preparation and subsequent HPLC analysis. The protocols are designed to be self-validating by including system suitability checks.
Materials and Instrumentation
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Analytical Balance | 4-decimal place readability | |
| pH Meter | Calibrated with standard buffers | |
| HPLC Column | Stationary Phase | C18 (Octadecyl Silane) |
| Dimensions | 250 mm x 4.6 mm | |
| Particle Size | 5 µm | |
| Reagents | Acetonitrile (ACN) | HPLC Grade |
| Water | Deionized (18.2 MΩ·cm) | |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% | |
| Diastereomeric Salt | Sample from resolution experiment or reference standard |
Protocol A: Preparation of Solutions
Mobile Phase Preparation (Example: 40:60 ACN:Water with 0.1% TFA)
-
Measure 600 mL of deionized water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water. Causality: TFA acts as an ion-pairing agent and controls the pH, ensuring consistent ionization of the acidic and basic moieties, which leads to sharper peaks and reproducible retention times.
-
Add 400 mL of Acetonitrile (ACN).
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
Sample Diluent Preparation
-
Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This composition ensures that the sample is fully dissolved and is compatible with the mobile phase, preventing peak distortion.
Standard/Sample Preparation
-
Accurately weigh approximately 10 mg of the diastereomeric salt mixture into a 100 mL volumetric flask.
-
Add approximately 70 mL of the Sample Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the Sample Diluent and mix thoroughly. The target concentration is ~100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could block the column.
Protocol B: Chromatographic Analysis
HPLC Operating Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase for separating moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (40:60) with 0.1% TFA | Provides optimal polarity for retention and separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 230 nm | Wavelength of high absorbance for the phenyl moiety.[9] |
| Injection Vol. | 10 µL | A suitable volume to ensure good signal without overloading the column. |
| Run Time | 20 minutes | Sufficient to allow for the elution of both diastereomers and any impurities. |
Caption: Step-by-step workflow for the HPLC analysis.
Data Analysis and System Suitability
For the method to be considered valid for analysis, the following system suitability criteria should be met using a reference sample containing both diastereomers.
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rₛ) | Rₛ ≥ 1.5 | Ensures baseline separation for accurate peak integration. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Confirms good peak shape, free from excessive tailing. |
| Relative Std. Dev. | RSD ≤ 2.0% | For 5 replicate injections, ensures system precision. |
Calculation of Diastereomeric Excess (% d.e.)
The diastereomeric excess is calculated from the peak areas of the two diastereomer peaks in the chromatogram. This value is a direct measure of the success of the chiral resolution.[10]
% d.e. = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] * 100
The calculated % d.e. of the salt is equivalent to the enantiomeric excess (% e.e.) of the 2-(3-Chlorophenyl)-2-hydroxyacetic acid that will be liberated from the salt.
Illustrative Results and Method Optimization
A successful separation will yield a chromatogram with two well-resolved peaks corresponding to the two diastereomeric salts. For instance, the (R)-Acid :: (R)-Base salt might elute before the (S)-Acid :: (R)-Base salt, or vice-versa, depending on their relative affinities for the C18 stationary phase.
Optimization Insights:
-
Mobile Phase Composition: The ratio of Acetonitrile to Water is the primary lever for adjusting retention times. Increasing the ACN percentage will decrease retention, while decreasing it will increase retention and potentially improve resolution if peaks are eluting too quickly.
-
pH and Additives: The choice and concentration of the acidic additive (e.g., TFA, formic acid) are crucial. A consistent, low pH (~2.5-3.0) ensures that the carboxylic acid is fully protonated and the amine is fully protonated, leading to stable interactions and sharp peaks. Without proper pH control, peak broadening or splitting can occur.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rₛ < 1.5) | Mobile phase is too strong (peaks eluting too fast). | Decrease the percentage of Acetonitrile in the mobile phase. |
| Column is old or contaminated. | Replace the column with a new, validated C18 column. | |
| Peak Tailing | pH of the mobile phase is inadequate. | Ensure the concentration of TFA is correct (0.1%) and the pH is low. |
| Sample overload. | Decrease the concentration of the injected sample. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements. |
| Column temperature fluctuations. | Ensure the column oven is set to and maintaining the target temperature. | |
| System leak or pump malfunction. | Check system pressure for stability; perform pump maintenance if needed. |
Conclusion
The conversion of enantiomers into diastereomeric salts is a powerful strategy that enables their separation and analysis using conventional, widely available achiral HPLC systems. The protocol detailed in this note provides a reliable and robust method for quantifying the diastereomeric excess of salts derived from 2-(3-Chlorophenyl)-2-hydroxyacetic acid. This analytical method is indispensable for process control and quality assurance in the development and manufacturing of chiral pharmaceuticals, ensuring that the final product meets the required stereochemical purity.
References
- 1. pharmtech.com [pharmtech.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hplc.today [hplc.today]
Application Notes and Protocols: Fractional Crystallization of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid Diastereomers
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a critical step, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[1] (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, a halogenated mandelic acid derivative, is a valuable chiral building block.[2] One of the most robust and industrially scalable methods for resolving racemic mixtures is through the formation of diastereomeric salts followed by fractional crystallization.[3][4][5]
This technique leverages the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physicochemical characteristics, most notably solubility.[1][6] By reacting the racemic acid with an enantiomerically pure chiral resolving agent (typically a chiral base), two diastereomeric salts are formed: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. The difference in their solubility in a given solvent system allows for their separation via selective crystallization.[5][7] Subsequently, the desired enantiomer is liberated from the isolated, purified diastereomeric salt.[3]
This document provides a comprehensive guide to the principles, protocols, and critical considerations for the successful fractional crystallization of diastereomers to resolve this compound.
Principle of Diastereomeric Resolution
The fundamental principle of this resolution technique is the transformation of a challenging enantiomeric separation into a more straightforward diastereomeric separation. Enantiomers have identical boiling points, melting points, and solubilities in achiral solvents, making their direct separation difficult. However, when reacted with a single enantiomer of a chiral resolving agent, they form diastereomers. These diastereomers are different compounds with unique physical properties, allowing for their separation using standard laboratory techniques like fractional crystallization.[4][8]
The overall process can be broken down into three core stages:
-
Diastereomeric Salt Formation: The racemic acid is reacted with an enantiomerically pure resolving agent.
-
Fractional Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution.
-
Liberation of the Enantiomer: The desired enantiomer is recovered from the purified diastereomeric salt.
The efficiency of this process is highly dependent on several factors, including the choice of resolving agent, the solvent system, temperature, and the molar ratio of the reactants.[3][9]
Experimental Workflow and Methodologies
Selection of the Chiral Resolving Agent
The choice of the resolving agent is paramount for a successful resolution. An ideal resolving agent should:
-
Be readily available in high enantiomeric purity.
-
Form crystalline salts with the target compound.
-
Yield diastereomeric salts with a significant difference in solubility in a suitable solvent.[7]
-
Be easily recoverable for potential recycling.[10]
For resolving acidic compounds like 2-(3-Chlorophenyl)-2-hydroxyacetic acid, a variety of chiral bases can be screened. Common classes include alkaloids (e.g., brucine, strychnine), and synthetic amines like (R)- or (S)-1-phenylethylamine and its derivatives.[8][11] A preliminary screening with a small panel of resolving agents is often the most effective strategy to identify a suitable candidate.
Solvent Screening: The Key to Separation
The solvent system is a critical variable that dictates the solubility difference between the diastereomeric salts.[12] An ideal solvent should exhibit a large solubility difference between the two diastereomers while maintaining moderate solubility for both to ensure good recovery of the less soluble salt and prevent premature precipitation of the more soluble one.
A systematic screening of various solvents and solvent mixtures is essential. Solvents to consider include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile), as well as their mixtures with water or non-polar co-solvents.[13]
General Workflow Diagram
The logical flow of the diastereomeric resolution process is depicted below. This workflow emphasizes the iterative nature of optimization, particularly in solvent and resolving agent selection.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Experimental Protocol
This protocol provides a generalized procedure. Optimal conditions, including solvent choice, concentrations, and temperatures, must be determined empirically for the specific resolution of 2-(3-Chlorophenyl)-2-hydroxyacetic acid.[1]
Materials & Equipment:
-
(±)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine)
-
Screening solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Sodium sulfate or magnesium sulfate (anhydrous)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus
-
Analytical equipment: Chiral HPLC, Polarimeter
Step-by-Step Methodology:
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve a specific amount of racemic (±)-2-(3-Chlorophenyl)-2-hydroxyacetic acid (e.g., 10.0 mmol) in a minimal amount of a selected hot solvent (or solvent mixture).
-
Resolving Agent Addition: In a separate flask, dissolve a sub-stoichiometric to equimolar amount of the chiral resolving agent (e.g., 0.5 to 1.0 equivalents) in the same hot solvent.[13][14] Slowly add the resolving agent solution to the stirred solution of the racemic acid.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator (e.g., 4 °C) may be required to maximize the yield of the precipitate.[9] If crystallization does not occur, seeding with a small crystal from a previous trial can be effective.[15]
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[1]
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the isolated salt from a suitable fresh hot solvent.[16] The purity of the salt should be checked after each recrystallization step by measuring the optical rotation or by chiral HPLC analysis of a liberated sample.
Part B: Liberation of the Enriched Enantiomer
-
Salt Suspension: Suspend the diastereomerically pure salt in a biphasic system of water and an organic extraction solvent (e.g., ethyl acetate).[1]
-
Acidification: Stir the suspension vigorously and add an acid (e.g., 1 M HCl) dropwise until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate and breaks the salt, liberating the free carboxylic acid into the organic layer and the protonated resolving agent into the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer one or two more times with the organic solvent.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the final yield and measure the enantiomeric excess (e.e.) of the product using chiral HPLC or a polarimeter.
Data Presentation and Analysis
The success of a fractional crystallization is quantified by yield and enantiomeric excess. The following table illustrates hypothetical data from a screening experiment, which is crucial for optimizing the resolution process.
| Resolving Agent | Solvent System | Molar Ratio (Acid:Base) | Yield of Salt (%) | e.e. of (R)-Acid (%) |
| (R)-1-Phenylethylamine | Ethanol | 1:0.8 | 42 | 85 |
| (R)-1-Phenylethylamine | Acetonitrile | 1:0.8 | 35 | 92 |
| (R)-1-Phenylethylamine | Ethyl Acetate | 1:0.8 | 38 | 78 |
| (S)-Proline Amide | Ethyl Acetate/H₂O | 1:0.5 | 45 | 95 |
| (1R,2S)-Ephedrine | Methanol | 1:1 | 30 | 88 |
Data is illustrative and serves as an example for comparison.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | High solubility of both salts; inappropriate solvent. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Use seeding.[9] |
| Oiling Out | The salt's melting point is below the crystallization temperature; solution is too concentrated. | Add more solvent. Lower the initial dissolution temperature. Use a different solvent.[12] |
| Low Enantiomeric Excess (e.e.) | Insufficient solubility difference between diastereomers. Formation of a solid solution. | Screen for a more effective solvent system.[12] Perform multiple recrystallizations. Try a different resolving agent.[12] |
| Low Yield | High solubility of the desired diastereomeric salt in the mother liquor. | Lower the final crystallization temperature.[9] Change the solvent to one where the desired salt is less soluble. |
The formation of a solid solution , where the crystal lattice of the less soluble salt incorporates the more soluble one, can be a significant challenge, preventing purification by simple recrystallization.[12] If this is suspected (i.e., e.e. does not improve with recrystallization), a different resolving agent or solvent system is strongly recommended.[12]
Conclusion
Fractional crystallization of diastereomeric salts is a powerful and scalable technique for the resolution of racemic compounds like 2-(3-Chlorophenyl)-2-hydroxyacetic acid. Success hinges on a systematic and logical approach to selecting the resolving agent and, most critically, the solvent system. By carefully optimizing these parameters and following a structured experimental protocol, researchers can effectively isolate the desired (R)-enantiomer in high purity and yield, facilitating its use in pharmaceutical and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 32222-43-8,(S)-3-CHLOROMANDELIC ACID | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 14. api.pageplace.de [api.pageplace.de]
- 15. reddit.com [reddit.com]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
Application Note: Efficient Recovery of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid Following Diastereomeric Resolution
Abstract
This application note provides a comprehensive guide for the efficient recovery of enantiomerically pure (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid from a diastereomeric salt mixture. The protocol details the critical steps of diastereomeric salt decomposition, liquid-liquid extraction, and final product isolation and purification. The methodologies described herein are designed to ensure high yield and optical purity, catering to the stringent requirements of pharmaceutical development and chiral synthesis. This document also offers insights into the underlying chemical principles, troubleshooting common issues, and best practices for process validation.
Introduction: The Significance of Chiral Purity
This compound, a key chiral building block, is of significant interest in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of such intermediates is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer drugs is often mandated by regulatory agencies to ensure safety and efficacy.
Classical resolution via diastereomeric salt formation remains a robust and widely implemented method for separating enantiomers on an industrial scale.[1][2] This technique leverages the formation of diastereomers by reacting the racemic acid with a chiral resolving agent. These resulting diastereomeric salts possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][2][3]
This guide focuses on the crucial final stage of the resolution process: the liberation of the desired (R)-enantiomer from the isolated diastereomeric salt. The protocol is designed to be both efficient and scalable, providing researchers and process chemists with a reliable method for obtaining high-purity this compound.
Principle of Recovery: An Acid-Base Approach
The recovery of the chiral acid from its diastereomeric salt is fundamentally an acid-base extraction procedure.[4] The diastereomeric salt, composed of the desired (R)-acid and the chiral resolving agent (typically a base), is treated with a strong acid. This acid serves a dual purpose: it protonates the carboxylate of the desired chiral acid, rendering it neutral, and it protonates the chiral amine resolving agent, forming a water-soluble ammonium salt. This difference in solubility between the neutral organic acid and the ionic ammonium salt is the basis for their separation.
The now-neutral this compound will be preferentially soluble in an organic solvent, while the salt of the resolving agent will remain in the aqueous phase. Subsequent separation of the organic and aqueous layers, followed by purification of the organic phase, yields the desired enantiomerically pure product.
Experimental Protocol
This protocol assumes the successful isolation of the diastereomeric salt of this compound with a suitable chiral resolving agent, such as (R)-(+)-1-(1-naphthyl)ethylamine or a chiral amino alcohol.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diastereomeric Salt of (R)-acid | N/A | Prepared in-house | Ensure the salt is dry and free-flowing. |
| Hydrochloric Acid (HCl), 2M | Reagent | Standard Supplier | |
| Ethyl Acetate (EtOAc) | HPLC | Standard Supplier | Other water-immiscible organic solvents like dichloromethane can be used. |
| Deionized Water | High Purity | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Standard Supplier | For drying the organic phase. |
| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house | For minimizing emulsion formation. |
Step-by-Step Recovery Procedure
-
Dissolution of the Diastereomeric Salt:
-
In a suitably sized round-bottom flask or reactor, suspend the isolated diastereomeric salt in a mixture of ethyl acetate and deionized water. A typical starting ratio is 5-10 mL of each solvent per gram of salt.
-
Stir the suspension vigorously to ensure good mixing.
-
-
Acidification:
-
Slowly add 2M hydrochloric acid to the stirring suspension at room temperature. The addition should be done dropwise or in small portions to control any potential exotherm.
-
Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding acid until the pH of the aqueous layer is between 2 and 3.[6] This ensures complete protonation of both the carboxylic acid and the amine resolving agent.
-
Observe the dissolution of the solid salt as the acidification proceeds, resulting in two clear liquid phases.
-
-
Phase Separation:
-
Transfer the biphasic mixture to a separatory funnel.
-
Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate) containing the desired (R)-acid, and the lower layer will be the aqueous phase containing the protonated resolving agent.
-
Carefully drain the lower aqueous layer.
-
-
Extraction and Washing:
-
To maximize the recovery of the (R)-acid, extract the aqueous layer with a fresh portion of ethyl acetate (approximately one-third of the initial volume).
-
Combine this second organic extract with the initial organic layer.
-
Wash the combined organic layers with deionized water to remove any residual mineral acid.
-
Follow with a wash using a saturated sodium chloride solution (brine) to aid in the removal of dissolved water and to help break any emulsions.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate. Add the drying agent until it no longer clumps together.
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.
-
-
Purification and Characterization:
-
The resulting crude solid is the this compound.
-
For higher purity, the product can be recrystallized from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes).
-
Determine the yield, melting point, and optical purity (enantiomeric excess, ee) of the final product. The ee is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Workflow Diagram
Caption: Workflow for the recovery of this compound.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Acidification pH | 2-3 | Rationale: Ensures complete protonation of the carboxylic acid for efficient extraction into the organic phase. Troubleshooting: A higher pH may result in incomplete protonation and loss of product to the aqueous layer. A much lower pH is unnecessary and may introduce excess acid that needs to be washed out. |
| Solvent Choice | Ethyl Acetate | Rationale: Good solvency for the acid, immiscible with water, and easily removed under vacuum. Troubleshooting: If emulsions form, try adding more brine during the washing step or filtering the emulsified layer through a pad of celite. Dichloromethane is an alternative but is denser than water. |
| Crystallization Conditions | Temperature: -18 °C to ambient | Rationale: Lowering the temperature can improve the yield of the diastereomeric salt crystallization.[1] Troubleshooting: If the desired diastereomer does not precipitate, consider changing the solvent system or seeding the solution with a small crystal of the desired salt. |
| Enantiomeric Excess | >99% ee | Rationale: High optical purity is crucial for pharmaceutical applications. Troubleshooting: If the ee is low, it may indicate incomplete separation of the diastereomeric salts. Additional recrystallizations of the salt may be necessary before proceeding with the recovery. |
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the recovery of this compound following diastereomeric resolution. By carefully controlling the pH during the decomposition of the diastereomeric salt and employing standard liquid-liquid extraction techniques, high yields of enantiomerically pure product can be achieved. This methodology is well-suited for both laboratory-scale synthesis and large-scale manufacturing processes, ensuring the production of this critical chiral intermediate to the high standards required by the pharmaceutical industry.
References
- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
- 6. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chiral Resolution with (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Welcome to the technical support center for chiral resolution challenges. This guide is designed for researchers, scientists, and drug development professionals actively engaged in separating enantiomers. Here, we delve into the nuances of utilizing (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid as a resolving agent, providing in-depth troubleshooting strategies and answers to frequently encountered questions. Our approach is rooted in practical, field-proven insights to help you navigate the complexities of diastereomeric salt crystallization and maximize your yield and enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using this compound?
Chiral resolution with this compound, an enantiomerically pure acid, relies on the formation of diastereomeric salts when reacted with a racemic mixture of a chiral base (e.g., an amine).[1][2][3] These resulting diastereomers, (R)-acid-(R)-base and (R)-acid-(S)-base, possess different physicochemical properties, most notably, differential solubility in a given solvent system.[2][4] This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration.[2] Subsequently, the desired enantiomer of the base is liberated from the purified diastereomeric salt.
Q2: Why am I not getting any precipitate after adding the resolving agent?
Several factors can inhibit crystallization:
-
Suboptimal Solvent Choice: The selected solvent may be too effective at solvating both diastereomeric salts, thus preventing the necessary supersaturation for crystallization.[5]
-
Insufficient Concentration: The concentration of the diastereomeric salts in the solution may be below the saturation point.
-
Incomplete Salt Formation: Ensure that the acid-base reaction has gone to completion.
-
Presence of Impurities: Impurities can sometimes act as crystallization inhibitors.[5]
Q3: My crystallized product has a low diastereomeric excess (d.e.) or enantiomeric excess (e.e.). What are the likely causes?
Low diastereomeric or enantiomeric excess is a common issue and typically points to:
-
Co-crystallization: The solubilities of the two diastereomeric salts in your chosen solvent system may be too similar, leading to the precipitation of both.[6]
-
Inadequate Equilibration Time: The crystallization process may not have reached thermodynamic equilibrium, resulting in a kinetically trapped mixture.
-
Unfavorable Temperature Profile: The cooling rate or crystallization temperature might not be optimal for selective crystallization.[6]
-
Racemization: The chiral center of your target molecule or the resolving agent might be susceptible to racemization under the experimental conditions.[7][8]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the chiral resolution of basic compounds using this compound.
Problem 1: Low or No Yield of Diastereomeric Salt
A low yield of the crystallized diastereomeric salt is a primary hurdle in developing an efficient resolution process. The following decision tree and detailed explanations will guide you through a systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low yield.
Step 1: Rigorous Solvent System Evaluation
The choice of solvent is the most critical parameter in a diastereomeric salt resolution.[5] An ideal solvent will exhibit a large difference in solubility between the two diastereomeric salts.
-
Causality: The differential interactions between the solvent and the diastereomeric salts govern their respective solubilities. A solvent that strongly solvates both salts will prevent either from crystallizing, while a solvent that poorly solvates both may cause them to precipitate together.
-
Protocol: High-Throughput Solvent Screening
-
Prepare small, equimolar solutions of your racemic base and this compound in a variety of solvents with varying polarities (e.g., alcohols, esters, ketones, ethers, and their mixtures).
-
Use a 96-well plate format for parallel screening.[9]
-
Allow the solutions to stand at a controlled temperature and visually inspect for crystal formation.
-
For promising candidates, collect the supernatant and analyze by chiral HPLC to determine the concentration of each diastereomer remaining in the solution.[5] The solvent that shows the greatest difference in these concentrations is a strong candidate for scale-up.
-
| Solvent Class | Typical Polarity | Potential for Resolution |
| Alcohols (e.g., Methanol, Ethanol) | High | Often good for initial salt formation, but may need an anti-solvent. |
| Esters (e.g., Ethyl Acetate) | Medium | Can provide good differential solubility. |
| Ketones (e.g., Acetone) | Medium | Worth screening, but can sometimes form solvates. |
| Ethers (e.g., MTBE) | Low | Often used as anti-solvents to induce precipitation. |
| Hydrocarbons (e.g., Heptane) | Very Low | Primarily used as anti-solvents. |
Step 2: Concentration Optimization
-
Causality: Crystallization occurs from a supersaturated solution. If the solution is too dilute, it will remain in the undersaturated or metastable zone, and nucleation will not occur.
-
Protocol: Controlled Evaporation and Anti-Solvent Addition
-
Evaporation: If no crystals form, slowly evaporate the solvent under reduced pressure to increase the concentration until turbidity is observed. Then, slightly warm the solution to redissolve the solid and allow it to cool slowly.
-
Anti-Solvent Addition: In a solvent where the salts are soluble, slowly add an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation. This should be done at a controlled temperature.
-
Step 3: Stoichiometry and Reaction Conditions
-
Causality: Incomplete acid-base reaction will result in a lower concentration of the diastereomeric salts. The stoichiometry of the resolving agent to the racemic substrate can also influence the resolution efficiency.[4]
-
Protocol: Molar Ratio Evaluation
-
While a 1:1 molar ratio of racemic base to resolving agent is a common starting point, investigate sub-stoichiometric (e.g., 0.5 equivalents of resolving agent) and excess amounts.
-
Ensure adequate mixing and reaction time for complete salt formation before attempting crystallization. Gentle heating can sometimes facilitate this process.[9]
-
Step 4: Purity of Starting Materials
-
Causality: Impurities in either the racemic base or the resolving agent can interfere with crystal lattice formation and inhibit nucleation.
-
Protocol: Recrystallization or Chromatography
-
Analyze the purity of your starting materials by NMR, HPLC, and/or melting point.
-
If necessary, purify the racemic base and the resolving agent by recrystallization or column chromatography before use.
-
Problem 2: Poor Diastereoselectivity (Low d.e. or e.e.)
Achieving a high yield is only half the battle; the ultimate goal is high enantiomeric purity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Step 1: Solvent System Refinement
-
Causality: As with yield, the solvent plays a paramount role in selectivity. A suboptimal solvent can lead to co-crystallization of the undesired diastereomer.[6]
-
Protocol: Solubility Curve Determination
-
Synthesize and isolate small amounts of both pure diastereomeric salts: ((R)-acid-(R)-base) and ((R)-acid-(S)-base).
-
In your most promising solvent system, measure the solubility of each pure diastereomer at various temperatures.[5]
-
Plot the solubility curves. The ideal solvent will show a large separation between the two curves, indicating a wide temperature range for selective crystallization.
-
Step 2: Temperature Profile Optimization
-
Causality: The rate of cooling significantly impacts crystal growth and purity. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.
-
Protocol: Controlled Cooling and Isothermal Crystallization
-
Slow, Controlled Cooling: Implement a gradual cooling ramp (e.g., 1-5 °C/hour) to allow for the selective nucleation and growth of the less soluble diastereomer's crystals.[6]
-
Isothermal Crystallization: Hold the solution at a constant temperature where the solubility difference between the diastereomers is maximal. This can sometimes yield crystals of higher purity.
-
Step 3: Recrystallization of the Diastereomeric Salt
-
Causality: It is often easier to enhance the purity of the diastereomeric salt through recrystallization before liberating the free base.
-
Protocol: Iterative Recrystallization
-
Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to recrystallize the salt.
-
Monitor the diastereomeric purity of the crystals after each recrystallization step by chiral HPLC.
-
Step 4: Investigate Potential Racemization
-
Causality: If the chiral center of your amine is labile (e.g., adjacent to a carbonyl group or in an acidic/basic environment), it may racemize under the resolution conditions.[7][8][10] This will erode the enantiomeric excess.
-
Protocol: Stability Study
-
Dissolve a sample of the enantiomerically enriched amine in the resolution solvent under the conditions (temperature, presence of acid) used for the resolution.
-
Monitor the enantiomeric excess over time using chiral HPLC. If a decrease is observed, this indicates racemization.
-
If racemization is occurring, consider milder conditions (e.g., lower temperature, shorter crystallization time). In some cases, a Crystallization-Induced Dynamic Resolution (CIDR) might be possible if the racemization is facile.[11]
-
Problem 3: Difficulty Liberating the Enantiomerically Enriched Base
Once you have the pure diastereomeric salt, the final step is to recover your target enantiomer.
-
Causality: Incomplete neutralization or extraction can lead to low recovery of the final product.
-
Protocol: Acid-Base Extraction
-
Dissolve the purified diastereomeric salt in water or a suitable solvent.
-
Add a base (e.g., NaOH, K₂CO₃) to deprotonate the amine and liberate the free base.
-
Extract the free base into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine to remove any residual resolving agent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically pure base.
-
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Racemisation and method of resolution | PPTX [slideshare.net]
- 8. byjus.com [byjus.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 11. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
Technical Support Center: Solvent Selection for Recrystallization of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid Salts
Welcome to the technical support guide for the purification of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid salts. This document provides researchers, scientists, and drug development professionals with expert guidance and practical troubleshooting advice for selecting the optimal solvent system for recrystallization. Achieving high chemical and enantiomeric purity is critical, and proper solvent selection is the most influential factor in a successful crystallization process.
Foundational Principles of Recrystallization
Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve an impure solid in a hot solvent and allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it forms crystals. Ideally, the impurities either remain dissolved in the cold solvent or are removed beforehand via hot filtration.[1]
For a chiral molecule like this compound, often referred to as a substituted mandelic acid, recrystallization of its diastereomeric salts is a primary method for enantiomeric enrichment.[2][3] The choice of solvent can dramatically influence the efficiency of this resolution.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent?
An ideal solvent for recrystallization should meet several key criteria:
-
Significant Solubility Differential: The compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][5] This is the most critical factor for achieving good recovery.
-
Inertness: The solvent must not react with the compound being purified.[5][6]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[5][6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[7]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]
Q2: How does the salt form of my compound affect solvent choice?
This compound is a carboxylic acid. When it is converted into a salt (e.g., with an amine or an inorganic base), its polarity increases significantly. This has a direct impact on solvent selection:
-
Increased Polarity: Salts are more ionic and therefore more polar than their free-acid counterparts. This generally shifts the ideal solvent choice towards more polar options like alcohols (methanol, ethanol, isopropanol) or even water and aqueous mixtures.[9]
-
Hydrogen Bonding: The salt will have strong hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (protic solvents) are often good candidates for dissolving the salt.
-
Lattice Energy: The crystal lattice energy of the salt plays a crucial role. A good solvent must have sufficient energy of solvation to overcome this lattice energy at elevated temperatures.
Q3: What is a solvent-antisolvent system and when should I use it?
A solvent-antisolvent (or two-solvent) system is used when no single solvent meets the ideal criteria.[10] The process involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a miscible "antisolvent" in which the compound is insoluble.[11][12] This induces precipitation and crystallization.
You should consider this method when:
-
Your compound is highly soluble in all common solvents, even at low temperatures.
-
Your compound is poorly soluble in all common solvents, even at their boiling points.
-
You observe "oiling out" in single-solvent systems, and changing the solvent doesn't resolve the issue.[10]
The key is that the two solvents must be fully miscible with each other (e.g., ethanol and water, or toluene and hexane).[11]
Troubleshooting Guide
Problem 1: The compound does not dissolve, even when heated to the solvent's boiling point.
-
Probable Cause: The solvent is too non-polar for your highly polar salt, or you have not added enough solvent.
-
Solution:
-
Increase Solvent Polarity: Switch to a more polar solvent. If you are using isopropanol, try ethanol or methanol. If you are using a non-polar solvent like toluene, this is expected for a salt.
-
Verify Amount: Ensure you are adding a sufficient volume of solvent. A general rule of thumb is to start with a volume that you estimate will be 10-20 times the mass of your solid.
-
Consider a Mixture: If a highly polar solvent like water is a candidate but solubility is still low, consider an aqueous alcohol mixture (e.g., 90% Ethanol).
-
Problem 2: The compound dissolves readily in the solvent at room temperature.
-
Probable Cause: The solvent is too "good" or too polar. The solubility at low temperature is too high, which will result in poor or no crystal recovery.[13]
-
Solution:
-
Decrease Solvent Polarity: Move to a less polar solvent. If your salt dissolves in methanol at room temperature, test ethanol or isopropanol.
-
Utilize an Antisolvent System: This is a perfect scenario for an antisolvent approach. Dissolve the compound in the minimum amount of the "good" solvent at room temperature, then slowly add a miscible antisolvent (e.g., adding water to an ethanol solution, or hexane to an ethyl acetate solution) until the solution becomes turbid, then warm to clarify and cool slowly.[14]
-
Problem 3: The compound "oils out" instead of forming crystals upon cooling.
-
Probable Cause: "Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid.[15][16] This often happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation, or when the concentration of the solute is excessively high.[17][18] Impurities can also lower the melting point, exacerbating this issue.[19][20]
-
Solution:
-
Add More Solvent: The most common fix is to reheat the solution to redissolve the oil, add more of the same solvent to lower the saturation temperature, and then cool slowly again.[17][18]
-
Slow Down Cooling: Rapid cooling increases the chance of oiling out.[21] Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Change Solvents: Switch to a lower-boiling point solvent. This ensures the solution cools to a temperature below the compound's melting point before saturation is reached.
-
Scratching: Vigorously scratching the inside of the flask with a glass rod at the air-solution interface can sometimes provide a nucleation site and induce crystallization over oiling.[15]
-
Problem 4: No crystals form upon cooling, even after an extended period.
-
Probable Cause: The solution is not saturated, or it has become supersaturated.[13][21]
-
Solution:
-
Induce Crystallization:
-
Reduce Solvent Volume: You may have used too much solvent.[13][21] Gently heat the solution to boil off some of the solvent to increase the concentration, then attempt to cool again.
-
Cool to a Lower Temperature: If the solution has been at room temperature, try placing it in an ice-water bath. If it's already in an ice bath, a salt-ice bath can achieve lower temperatures.[15]
-
Problem 5: The crystal yield is very low.
-
Probable Cause:
-
Too much solvent was used, leaving a significant amount of product in the mother liquor.[13]
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization occurred during a hot filtration step, resulting in product loss.
-
The crystals were washed with a solvent that was not ice-cold, redissolving some of the product.[13]
-
-
Solution:
-
Concentrate the Mother Liquor: Collect the filtrate (mother liquor) and evaporate a portion of the solvent. Cool the concentrated solution to see if a second crop of crystals can be obtained.
-
Re-evaluate the Solvent: The chosen solvent may not have a steep enough solubility curve. A better solvent would have much lower solubility at cold temperatures.
-
Optimize Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize loss.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening at the Microscale
-
Preparation: Place approximately 20-30 mg of your crude this compound salt into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise, vortexing after each drop, up to about 0.5 mL. Note the solubility at room temperature. A good candidate solvent will not dissolve the solid at this stage.[23]
-
Heating: Place the test tubes containing insoluble material into a heated sand or water bath. Slowly increase the temperature towards the boiling point of the solvent.
-
Observation (Hot): Add more solvent dropwise to the heated tubes until the solid just dissolves. Record the approximate volume. An ideal solvent will dissolve the solid in a reasonable volume (e.g., < 1.5 mL) near its boiling point.
-
Cooling: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. The best solvent is the one that dissolved the compound when hot and produced a large quantity of crystals upon cooling.
Protocol 2: Performing a Two-Solvent (Solvent-Antisolvent) Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude salt in the minimum amount of the hot "good" solvent (the one in which it is very soluble).
-
Antisolvent Addition: While keeping the solution hot, add the "antisolvent" (the one in which the compound is insoluble) dropwise until the solution just begins to turn cloudy and the cloudiness persists.[22]
-
Clarification: Add 1-2 drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[22]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold antisolvent or a pre-determined cold mixture of the two solvents.
Data & Visualization
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes & Common Uses |
| Water | 100 | 10.2 | Excellent for highly polar, ionic salts. Non-flammable. High heat of vaporization makes drying slow. |
| Methanol | 65 | 5.1 | Good for polar compounds. Volatile and toxic. |
| Ethanol | 78 | 4.3 | A versatile, less toxic alternative to methanol. Often used in aqueous mixtures. |
| Isopropanol (IPA) | 82 | 3.9 | Good for moderately polar compounds. Less volatile than ethanol. |
| Acetone | 56 | 5.1 | Dissolves many organic compounds, but its low boiling point may not provide a wide solubility range. |
| Ethyl Acetate | 77 | 4.4 | Good for moderately polar compounds. Often paired with hexane as an antisolvent. |
| Toluene | 111 | 2.4 | Used for less polar compounds. High boiling point can be a disadvantage. |
| Heptane/Hexane | 98 / 69 | 0.1 | Very non-polar. Almost exclusively used as antisolvents for polar compounds. |
Diagram 1: Workflow for Solvent System Selection
This flowchart outlines the decision-making process for selecting a suitable recrystallization solvent system.
Caption: A decision workflow for selecting a recrystallization solvent system.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. homework.study.com [homework.study.com]
- 7. brainly.com [brainly.com]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. mt.com [mt.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 19. brainly.com [brainly.com]
- 20. reddit.com [reddit.com]
- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 22. Home Page [chem.ualberta.ca]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid
Welcome to the technical support guide for (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid. This resource is designed for researchers, chemists, and drug development professionals to address and mitigate the common challenge of racemization associated with this valuable chiral building block. Our goal is to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to maintain the stereochemical integrity of your material throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For this compound, the stereochemical integrity is paramount as the biological activity of chiral molecules, particularly in pharmaceuticals, is often exclusive to one enantiomer.[2] The undesired enantiomer may be inactive or, in some cases, exhibit harmful toxicological effects.[2] Therefore, unintended racemization can lead to a loss of product efficacy, introduce impurities, and complicate regulatory approval processes.
Q2: What is the primary chemical mechanism responsible for the racemization of this compound?
A2: The primary mechanism involves the deprotonation of the hydrogen atom on the chiral carbon (the α-carbon), which is acidic due to its position adjacent to the carboxyl group. Under basic or, to a lesser extent, acidic conditions, this α-proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with roughly equal probability, resulting in the formation of both the (R) and (S) enantiomers and, consequently, racemization.[1]
Q3: What are the main experimental factors that accelerate racemization?
A3: The rate of racemization is highly sensitive to the experimental environment. The key factors are:
-
pH: Both strongly basic and acidic conditions can catalyze the formation of the planar enolate/enol intermediate, significantly increasing the rate of racemization. The effect is often more pronounced under basic conditions.[1][3][4]
-
Temperature: Higher temperatures provide the necessary activation energy for proton abstraction, thus increasing the kinetic rate of racemization.[1][5]
-
Solvent: Polar, protic solvents can facilitate the proton transfer required for the enolate/enol tautomerism, potentially contributing to racemization.[6][7][8]
-
Reaction Time: The longer the compound is exposed to destabilizing conditions (e.g., high temperature, non-neutral pH), the greater the extent of racemization will be.[1]
Q4: How can I accurately determine the enantiomeric excess (ee%) of my material?
A4: Several analytical techniques are available for determining enantiomeric purity. The most common and reliable methods are chromatographic, including Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[9][10][11] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) using chiral solvating or shift agents can also be employed.[12][13] The choice of method depends on factors like sample volatility, required accuracy, and available instrumentation.[11][13]
Visualizing the Racemization Mechanism
The following diagram illustrates the base-catalyzed racemization pathway for this compound via the formation of a planar enolate intermediate.
Caption: Base-catalyzed racemization of an α-hydroxy acid.
Troubleshooting Guide: Loss of Enantiomeric Purity
Use this section to diagnose and resolve issues related to racemization during your experimental workflow.
Caption: Logical workflow for troubleshooting racemization.
Problem 1: Loss of ee% is observed in a stored sample (solid or solution).
-
Potential Cause A: Improper Storage Temperature.
-
Explanation: Thermal energy can overcome the activation barrier for racemization, even in the solid state over long periods or more rapidly in solution.[5]
-
Solution: Store the compound, both as a solid and in solution, at low temperatures (e.g., 2-8 °C or frozen at -20 °C). Always re-test the ee% of materials that have been stored for extended periods before use.
-
-
Potential Cause B: Storage in an inappropriate solvent or at a non-neutral pH.
-
Explanation: Storing the acid in basic or strongly acidic solutions, or in protic solvents that can facilitate proton exchange, will promote racemization.
-
Solution: For solution storage, use a neutral, aprotic solvent (e.g., THF, Dioxane, MTBE) if possible. If an aqueous or alcoholic solvent is necessary, ensure the pH is buffered close to neutral (pH 6-7). Avoid storing as a salt solution with a strong base.
-
Problem 2: Significant racemization occurs during a chemical reaction (e.g., esterification, amidation).
-
Potential Cause A: Use of high temperatures.
-
Explanation: Many classical reactions, such as Fischer esterification, require high temperatures and strong acid catalysts, creating ideal conditions for racemization.[1]
-
Solution: Employ milder, modern coupling methods that proceed at lower temperatures (0 °C to room temperature). For esterification or amidation, consider using carbodiimide coupling reagents (e.g., DCC, EDC) with an activating agent (e.g., DMAP, HOBt). Additives like HOBt are known to suppress racemization in some coupling reactions.[14]
-
-
Potential Cause B: Use of strongly basic reagents or conditions.
-
Explanation: The use of strong, non-hindered bases (e.g., NaOH, KOH, NaOMe) will readily deprotonate the α-carbon, leading to rapid racemization.
-
Solution: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) and use it stoichiometrically at low temperatures. Avoid running reactions with excess strong base for prolonged periods.
-
Problem 3: Enantiomeric purity is high post-reaction but drops after workup and purification.
-
Potential Cause A: Aqueous workup with a strong base.
-
Explanation: Using a strong base wash (e.g., saturated NaHCO₃ or Na₂CO₃) to remove acidic impurities can raise the pH of the aqueous layer significantly, causing racemization of the product dissolved within it.
-
Solution: Use a milder base for washing, such as a very dilute, cold solution of NaHCO₃, and minimize the contact time. Perform the extraction quickly and at low temperatures. If possible, avoid basic washes altogether in favor of chromatographic purification.
-
-
Potential Cause B: Prolonged exposure to silica gel during chromatography.
-
Explanation: Standard silica gel is slightly acidic and its high surface area can catalyze racemization, especially if the elution time is long.
-
Solution: Neutralize the silica gel by pre-treating it with a solution of a volatile base (e.g., triethylamine in the eluent, typically 0.1-1%). Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade) or perform the chromatography as quickly as possible (flash chromatography).
-
Validated Experimental Protocols
Protocol 1: Quantitative Analysis of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for determining the ee% of this compound. The exact conditions may require optimization for your specific HPLC system.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is often effective for mandelic acid derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase: A mixture of hexane/isopropanol with a small amount of trifluoroacetic acid (TFA) is a common starting point. Example: 90:10 (v/v) Hexane:IPA + 0.1% TFA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a certified racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample and integrate the peak areas for each enantiomer. Calculate ee% using the formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Table 1: Comparison of Common Analytical Methods for ee% Determination [11]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase. | Diastereomeric interaction with a chiral resolving agent. |
| Sample State | Non-volatile, soluble. | Volatile, thermally stable (or derivatized). | Soluble. |
| Pros | High accuracy, widely applicable, preparative scale possible. | High resolution, very small sample size needed. | Rapid analysis, no separation needed, structural info. |
| Cons | Can be time-consuming, requires method development. | Sample must be volatile or derivatized, thermal degradation risk. | Lower sensitivity, requires chiral agent, peak overlap can be an issue. |
Protocol 2: Racemization-Minimizing Esterification using EDC/DMAP
This protocol describes a mild procedure for converting the carboxylic acid to its methyl ester while minimizing the risk of racemization.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Dissolve the acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq), followed by methanol (1.2 eq).
-
Coupling Agent: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with cold, dilute HCl (to remove basic components), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
-
Verification: Confirm the ee% of the final product using the chiral HPLC method described in Protocol 1.
Table 2: Qualitative Impact of Experimental Parameters on Racemization Rate
| Parameter | Condition Leading to Low Racemization | Condition Leading to High Racemization | Rationale |
| pH | Neutral (6-7) | Strongly Acidic (< 3) or Basic (> 9) | Minimizes catalysis of enol/enolate formation.[3][4] |
| Temperature | Low (≤ Room Temp) | High (> 40 °C) | Reduces thermal energy available to overcome the activation barrier.[1] |
| Solvent | Aprotic, Non-polar (e.g., Toluene, Hexane) | Protic, Polar (e.g., Water, Methanol) | Aprotic solvents do not readily facilitate proton transfer.[6][8] |
| Base Strength | Weak, Hindered (e.g., DIPEA) | Strong, Non-hindered (e.g., NaOH) | Strong bases rapidly abstract the acidic α-proton. |
References
- 1. benchchem.com [benchchem.com]
- 2. Racemic mixture - Wikipedia [en.wikipedia.org]
- 3. Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of enantiomeric excess [ch.ic.ac.uk]
- 14. peptide.com [peptide.com]
Technical Support Center: Purification of Recovered (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Welcome to the technical support guide for the purification of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend theoretical principles with practical, field-tested solutions to help you overcome common challenges in obtaining this high-purity chiral intermediate.
Core Principles: The Science of Chiral Purification
The most effective method for purifying and resolving enantiomers of substituted mandelic acids, such as 2-(3-Chlorophenyl)-2-hydroxyacetic acid, is through diastereomeric salt resolution . This technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.
The process involves reacting the racemic acid mixture with a chiral resolving agent (typically a chiral base) to form a pair of diastereomeric salts.[1][2] Due to their different spatial arrangements, these salts exhibit distinct physical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor.[3] Subsequently, the crystallized salt is treated with an acid to cleave the chiral auxiliary, yielding the desired pure enantiomer.
Purification Workflow Overview
The following diagram illustrates the standard workflow for the diastereomeric resolution and purification of this compound.
Caption: General workflow for diastereomeric salt resolution.
Troubleshooting Guide
This section addresses specific problems encountered during the purification process in a question-and-answer format.
Q1: My yield of the desired (R)-enantiomer is consistently low after the initial crystallization. What are the likely causes and how can I fix it?
A1: Low yield is a common issue stemming from several factors related to solubility and experimental conditions.
-
Probable Cause 1: Suboptimal Solvent Choice. The solubility of the diastereomeric salts is highly dependent on the solvent system. If the chosen solvent is too good at dissolving both salts, or not selective enough, a significant portion of your target diastereomer will remain in the mother liquor. The choice of solvent can be so critical that it can even induce "chirality switching," where different solvents favor the precipitation of opposite enantiomers.[4] For halogen-substituted mandelic acids, alcohols of varying chain lengths (e.g., methanol, ethanol, isopropanol, n-butanol) are often effective.[4][5]
-
Solution:
-
Solvent Screening: Perform small-scale screening with a range of solvents and solvent mixtures (see Table 1). Test polar protic solvents (alcohols), polar aprotic solvents (acetonitrile, ethyl acetate), and their aqueous mixtures.[3][6]
-
Temperature Control: Ensure the cooling process is slow and controlled. A rapid temperature drop can lead to co-precipitation of the more soluble diastereomer, forcing you to perform more recrystallization steps and lose material at each stage.
-
Molar Ratio: Verify the molar ratio of your racemic acid to the resolving agent. A 1:1 ratio is a common starting point, but optimizing this (e.g., using a slight excess of the racemate) can sometimes improve yields of the less soluble salt.[3]
-
-
Probable Cause 2: Incomplete Precipitation. The crystallization kinetics may be slow, or the solution may be unsaturated with respect to the target diastereomer.
-
Solution:
-
Increase Concentration: Carefully reduce the solvent volume before cooling to ensure the solution is saturated at the higher temperature.
-
Seeding: Introduce a few seed crystals of the pure, less-soluble diastereomeric salt to the solution as it cools. This provides a template for nucleation and can dramatically improve both yield and purity.[7]
-
Extended Crystallization Time: Allow the mixture to stir at the final, low temperature for a longer period (e.g., 12-24 hours) to maximize precipitation.
-
Q2: During cooling, my product is "oiling out" instead of forming crystals. What's happening?
A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it has time to organize into a crystal lattice. This is often due to the solution being too concentrated or the solvent being a poor choice.
-
Probable Cause 1: Supersaturation Level is Too High. The solution is too concentrated, or the cooling rate is too fast.
-
Solution:
-
Add More Solvent: While the mixture is still warm (and in the oiled state), add small amounts of the warm solvent until the oil redissolves. Then, allow it to cool much more slowly.
-
Reduce Cooling Rate: Use an insulated bath or program a cryostat to cool at a rate of 5-10 °C per hour. Slow cooling is critical for orderly crystal growth.
-
-
Probable Cause 2: Poor Solvent System. The solvent may be too "good" at higher temperatures and too "poor" at lower temperatures.
-
Solution:
-
Use a Solvent Mixture: Employ a binary solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add a "poor" solvent (an "anti-solvent" like water or hexane) until the solution becomes slightly turbid.[6] Re-heat to clarify and then cool slowly. This method allows for finer control over the solubility gradient.
-
Q3: My final product has high chemical purity, but the enantiomeric excess (ee%) is below 99%. How can I improve it?
A3: Low enantiomeric excess indicates contamination with the undesired (S)-enantiomer. This usually means the initial diastereomeric salt separation was not efficient.
-
Probable Cause 1: Co-precipitation of Diastereomers. The initial crystallization trapped the more soluble diastereomeric salt. This is the most common reason for low ee%.
-
Solution:
-
Recrystallize the Diastereomeric Salt: Before the acidification step, perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will enrich the solid in the less-soluble diastereomer, thereby boosting the final ee% of your target enantiomer.[2]
-
Optimize Crystallization Conditions: Revisit the solvent, cooling rate, and temperature as described in Q1. A slower, more controlled crystallization is key to achieving high diastereomeric purity.[3]
-
-
Probable Cause 2: Racemization. While less common under standard resolution conditions, some mandelic acid derivatives can racemize, especially if exposed to harsh pH (strongly basic conditions) and high temperatures.
-
Solution:
-
Control pH and Temperature: During the workup (especially the acidification and extraction steps), avoid prolonged exposure to high temperatures or extreme pH levels. Use a moderate acid for cleavage and work efficiently.
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification issues.
Caption: Decision tree for troubleshooting common purification issues.
Analytical & Quality Control FAQs
Q4: How do I determine the chemical purity of my final product?
A4: The standard method for determining chemical purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][9] This technique separates the target compound from any non-chiral impurities, such as residual starting materials, byproducts, or degradation products. A typical analysis involves dissolving a small amount of the product in the mobile phase, injecting it onto a C18 column, and monitoring the elution profile with a UV detector. Purity is calculated based on the area percentage of the main peak relative to all other peaks.[10][11]
Q5: What is the best method to determine the enantiomeric excess (ee%)?
A5: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[12][13] This method uses a Chiral Stationary Phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times.
-
Principle: The CSP creates a temporary diastereomeric association with each enantiomer. The difference in stability between these transient complexes leads to different retention times.[14]
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (Area_R and Area_S) using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100[15]
-
Typical Columns: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and highly effective for separating enantiomers of mandelic acid and its derivatives.[12][14]
Q6: My chiral HPLC analysis shows poor peak separation (low resolution). How can I improve it?
A6: Poor resolution in chiral HPLC can be frustrating. Here are several parameters to adjust:
-
Mobile Phase Composition: This is the most impactful parameter. For normal-phase chiral chromatography, the mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol).[12]
-
Decrease Alcohol Content: Reducing the percentage of the alcohol modifier generally increases retention times and improves resolution, as it enhances the interaction with the stationary phase.[12]
-
Add an Acidic Modifier: For acidic analytes like yours, adding a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to ensure good peak shape and reproducibility.[12][16]
-
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer analysis times.
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running the analysis at different temperatures (e.g., 15°C, 25°C, 40°C). Sometimes lower temperatures enhance the stability of the transient diastereomeric complexes, improving separation.[17]
-
Try a Different Column: If optimization fails, the chosen stationary phase may not be suitable. Screening a small library of different chiral columns (e.g., different polysaccharide derivatives) is a standard practice in method development.[13][16]
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution and Recrystallization
(This is a representative protocol and should be optimized for your specific scale and equipment.)
-
Dissolution: In a suitable reactor, dissolve 1.0 molar equivalent of racemic 2-(3-Chlorophenyl)-2-hydroxyacetic acid in a minimal amount of a warm solvent (e.g., absolute ethanol, ~4-5 mL per gram of acid).[3]
-
Addition of Resolving Agent: To the warm solution, add a solution of 0.5 molar equivalents of a chiral resolving agent (e.g., (R)-(+)-N-benzyl-1-phenylethylamine) dissolved in a small amount of the same warm solvent. Using a sub-stoichiometric amount of the resolving agent ensures that only one enantiomer can form a salt.
-
Crystallization: Stir the solution and allow it to cool slowly to room temperature, then further cool to 0-5 °C in an ice bath. Stir at this temperature for at least 4 hours to promote crystallization.[3]
-
Isolation of Salt: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent. This solid is the enriched diastereomeric salt.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, dissolve the collected salt in a minimal amount of hot solvent and repeat the cooling and filtration process.
-
Cleavage of the Salt: Suspend the purified diastereomeric salt in water and add a slight excess of a strong acid (e.g., 2M HCl). Stir until the solid dissolves completely.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation of Product: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to obtain the final, high-purity material.[18]
Protocol 2: Chiral HPLC Method for Purity and ee% Analysis
(This method should be validated for your system.)
| Parameter | Recommended Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® IC or similar)[12] |
| Dimensions: 250 mm x 4.6 mm, 5 µm particle size | |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)[12] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C (can be optimized) |
| Detection | UV at 210 nm[12] |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of the sample in 1 mL of the mobile phase.[12] |
Reference Data Tables
Table 1: Common Solvents for Recrystallization
| Solvent / System | Boiling Point (°C) | Characteristics & Use Case |
| Ethanol | 78 | Good general-purpose solvent for polar organic acids. Often used in mixtures with water.[6] |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. Can offer different selectivity for diastereomeric salts.[4] |
| Ethyl Acetate | 77 | A moderately polar solvent, often used in combination with a non-polar anti-solvent like hexane.[6] |
| Acetonitrile | 82 | A polar aprotic solvent, can be effective for resolving halogenated mandelic acids.[19] |
| Toluene | 111 | Good for final recrystallization of the free acid due to its lower polarity, which helps reject more polar impurities. |
| Water | 100 | Can be an effective anti-solvent when used with alcohols for highly polar compounds.[2][6] |
References
- 1. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 2. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 3. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. benchchem.com [benchchem.com]
- 10. cipac.org [cipac.org]
- 11. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 19. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution Efficiency with (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Welcome to the technical support center for optimizing chiral resolution using (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions in a user-friendly Q&A format. Our goal is to address specific challenges you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Introduction to Diastereomeric Salt Resolution
Chiral resolution is a critical process in the production of optically active compounds, particularly in the pharmaceutical industry where the therapeutic effects of a drug can be enantiomer-specific.[1][2] One of the most robust and scalable methods for separating enantiomers is through the formation of diastereomeric salts.[3][4][5] This technique involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[6][7] The resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by crystallization.[4][6][7]
This compound is a potent chiral resolving agent, particularly effective for the resolution of racemic amines. Its structural features facilitate the formation of well-defined crystalline salts with one enantiomer of the amine, leading to efficient separation.
Troubleshooting Guide
This section addresses common issues encountered during the resolution process.
Issue 1: Poor or No Crystallization of the Diastereomeric Salt
Question: I've combined my racemic amine with this compound in the recommended solvent, but I'm not observing any crystal formation, even after extended periods. What could be the problem?
Answer:
The absence of crystallization is a frequent challenge and can stem from several factors related to solubility and supersaturation.[8] Here’s a systematic approach to troubleshoot this issue:
-
Inappropriate Solvent System: The choice of solvent is paramount. An ideal solvent will dissolve the reactants but exhibit a significant difference in solubility between the two diastereomeric salts.[7][8]
-
Causality: If both diastereomeric salts are highly soluble in the chosen solvent, crystallization will not occur. Conversely, if both are poorly soluble, they may precipitate as an amorphous solid or an oil.
-
Solution: Conduct a solvent screen using a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and hydrocarbons) and consider using solvent mixtures to fine-tune the solubility.[8][9]
-
-
Insufficient Supersaturation: Crystallization is initiated from a supersaturated solution. If the concentration of the less soluble diastereomeric salt is below its saturation point, it will remain in solution.[8]
-
Causality: This can happen if too much solvent was used initially.
-
Solution: You can achieve supersaturation by slowly evaporating the solvent or by gradually adding an anti-solvent (a solvent in which the diastereomeric salt is poorly soluble).[8]
-
-
Inhibition by Impurities: The presence of impurities can interfere with the nucleation and growth of crystals.[8]
-
Causality: Impurities can adsorb to the surface of crystal nuclei, preventing their growth into larger crystals.
-
Solution: Ensure the purity of your racemic amine and the resolving agent. If necessary, purify the starting materials before the resolution experiment.
-
Issue 2: Low Yield of the Desired Diastereomeric Salt
Question: I am getting crystals, but the yield of the desired diastereomeric salt is significantly lower than the theoretical 50%. What factors could be contributing to this?
Answer:
Low yield is a common problem that can often be traced back to the crystallization conditions.
-
Suboptimal Solvent Choice: The solvent system may not be providing a large enough solubility difference between the two diastereomeric salts.
-
Causality: If the desired diastereomeric salt has moderate solubility in the mother liquor, a significant portion will remain in solution, leading to a lower isolated yield.
-
Solution: Re-evaluate your solvent system. A thorough solvent screen is crucial to identify a solvent or solvent mixture that minimizes the solubility of the desired salt while maximizing the solubility of the undesired one.[9]
-
-
Cooling Rate: Cooling the solution too quickly can lead to the co-precipitation of both diastereomeric salts, reducing the purity and apparent yield of the desired salt.
-
Causality: Rapid cooling can cause the solution to become highly supersaturated with respect to both diastereomers, leading to indiscriminate precipitation.
-
Solution: Employ a slow and controlled cooling profile. This can be achieved by allowing the flask to cool to room temperature slowly, followed by gradual cooling in a refrigerator or ice bath.[7]
-
-
Eutectic Composition: In some cases, the diastereomeric salt mixture can form a eutectic, which is a mixture that has a lower melting point than either of the individual components.
-
Causality: If the initial composition of the diastereomeric salt mixture is close to the eutectic composition, it can be difficult to achieve high yields of a single diastereomer through crystallization.[4]
-
Solution: This is a more complex issue that may require adjusting the stoichiometry of the resolving agent or exploring different solvent systems to shift the eutectic point.
-
Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Amine
Question: After isolating the diastereomeric salt and liberating the amine, I'm finding that the enantiomeric excess is lower than expected. How can I improve the enantiopurity?
Answer:
Achieving high enantiomeric excess is the primary goal of resolution. Low e.e. indicates that the separation of the diastereomers was incomplete.
-
Incomplete Separation during Crystallization: This is the most common reason for low e.e.
-
Causality: As mentioned earlier, rapid cooling or a suboptimal solvent can lead to the co-precipitation of the undesired diastereomer.
-
Solution:
-
Recrystallization: A second recrystallization of the isolated diastereomeric salt can significantly enhance its purity.[10]
-
Optimize Crystallization Conditions: Fine-tune the solvent system and cooling rate to maximize the selectivity of the crystallization.
-
-
-
Racemization: The chiral center of the amine or the resolving agent could be susceptible to racemization under the experimental conditions.
-
Causality: Exposure to harsh pH conditions (strong acid or base) or elevated temperatures can sometimes lead to the loss of stereochemical integrity.
-
Solution: When liberating the amine from the diastereomeric salt, use mild acidic or basic conditions and avoid excessive heat.
-
Data Presentation: Solvent Screening for Diastereomeric Salt Crystallization
| Solvent System | Observation | Diastereomeric Excess (d.e.) of Crystals (%) |
| Methanol | Clear solution, no crystals | - |
| Ethanol | Small amount of precipitate after 24h | 65 |
| Isopropanol | Crystalline solid formed within 12h | 85 |
| Ethyl Acetate | Oily precipitate | - |
| Toluene | Clear solution, no crystals | - |
| Isopropanol/Heptane (9:1) | Rapid formation of crystalline solid | 92 |
| Ethanol/Water (8:2) | Amorphous solid | 55 |
This table is a representative example and results will vary depending on the specific amine.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: In a suitable flask, dissolve the racemic amine in an appropriate solvent (e.g., isopropanol). Add 0.5 to 1.0 molar equivalent of this compound.
-
Heating and Dissolution: Gently heat the mixture with stirring until all solids have dissolved.
-
Controlled Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.
-
Crystallization: Allow the solution to stand undisturbed for a period of time (this can range from hours to days) to allow for crystal formation. Seeding with a small crystal of the desired diastereomeric salt can sometimes induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
Analysis: Analyze the diastereomeric purity of the crystals and the composition of the mother liquor by a suitable analytical method, such as chiral HPLC or NMR spectroscopy.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Add a mild aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) dropwise with stirring until the pH of the aqueous layer is basic (pH 9-10).
-
Extraction: Separate the organic layer, which now contains the free amine. Extract the aqueous layer with additional portions of the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Purity Analysis: Determine the enantiomeric excess of the isolated amine using chiral HPLC or another appropriate method.
Visualizations
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: Workflow for chiral resolution.
Troubleshooting Logic for Poor Crystallization
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Validation & Comparative
A Senior Scientist's Guide to Chiral Resolving Agents: A Comparative Analysis Featuring (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
For researchers, scientists, and professionals in drug development, the isolation of single enantiomers from a racemic mixture is a frequent and critical challenge. The biological activity of a chiral molecule often resides in only one of its enantiomers, while the other may be inactive or even harmful. Classical resolution via diastereomeric salt formation remains a robust, scalable, and widely adopted method for achieving this separation.[1] The success of this technique hinges on the judicious selection of a chiral resolving agent.
This guide provides an in-depth comparison of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, a member of the mandelic acid family, with other prominent classes of acidic resolving agents. We will delve into the mechanistic principles, compare performance based on experimental data, and provide actionable protocols to empower you in your laboratory work.
The Principle of Resolution by Diastereomeric Salt Formation
The cornerstone of classical chiral resolution is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[2] When a racemic base, such as an amine ((R)-Amine and (S)-Amine), is treated with a single enantiomer of a chiral acid, like (R)-Acid, two distinct diastereomeric salts are formed: [(R)-Amine:(R)-Acid] and [(S)-Amine:(R)-Acid].
These diastereomers possess different physical properties, most critically, different solubilities in a given solvent system.[3] This solubility difference allows for the selective crystallization of the less soluble salt, which can then be physically separated by filtration. The desired enantiomer is subsequently liberated from the salt, and the resolving agent can often be recovered and recycled.[4]
Profiling the Resolving Agents
While direct, side-by-side comparative studies for this compound are not extensively documented in public literature, we can infer its performance from its structural class and compare it to well-characterized alternatives.
This compound and the Mandelic Acid Family
This compound belongs to the family of substituted mandelic acids. Unsubstituted (R)-Mandelic acid is a versatile and widely used resolving agent, valued for several key structural features that facilitate the formation of crystalline diastereomeric salts with amines.[5]
-
α-Hydroxy Acid Moiety: The carboxyl and hydroxyl groups are excellent hydrogen bond donors and acceptors, promoting strong and directional intermolecular interactions necessary for stable crystal lattice formation.
-
Aromatic Ring: The phenyl group allows for π-π stacking interactions, which further stabilize the crystal structure.
-
Chloro-Substituent Effect: The presence of a chlorine atom on the phenyl ring, as in the topic compound, modifies the molecule's electronic properties and lipophilicity. This can be advantageous, as it can fine-tune the solubility of the resulting diastereomeric salts, potentially creating a larger solubility difference between them and improving the resolution efficiency for specific substrates.[6]
Another important derivative is (R)-(-)-O-Acetylmandelic acid . The acetylation of the hydroxyl group removes a hydrogen bond donor but creates a bulkier molecule. This steric hindrance can sometimes lead to more selective packing in the crystal lattice, making it a valuable tool for resolving compounds where mandelic acid itself is less effective.[7][8]
Alternative Resolving Agents
1. Tartaric Acid and Its Derivatives
L-(+)-Tartaric acid is one of the most classical, cost-effective, and readily available chiral resolving agents.[9] Its two carboxylic acid groups and two hydroxyl groups provide multiple points for hydrogen bonding, making it highly effective for resolving amines.
For more challenging resolutions, derivatives like (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA) are employed. The bulky, aromatic toluoyl groups significantly increase the steric bulk and potential for non-covalent interactions, which can dramatically enhance the differentiation between diastereomeric salts, leading to higher enantiomeric excess (ee).[5]
2. (1S)-(+)-10-Camphorsulfonic Acid (CSA)
CSA is a significantly stronger acid than carboxylic acid-based resolving agents. This strong acidity ensures near-complete protonation of a wide range of amines, readily forming salts where other agents might fail.[9] Its rigid, bulky bicyclic camphor structure is highly effective at inducing crystallinity and creating distinct diastereomeric interactions.[10] It is particularly useful for resolving weakly basic amines or those that form oils with weaker acids.
Performance Comparison: A Data-Driven Analysis
The efficacy of a resolving agent is highly dependent on the specific racemic substrate and the solvent system used.[11] A screening process is almost always necessary to identify the optimal combination.[1] The following table summarizes experimental data for the resolution of common racemic amines, providing a comparative snapshot of agent performance.
| Resolving Agent | Racemic Substrate | Solvent | Yield of Salt | Enantiomeric Excess (ee) | Reference(s) |
| (S)-Mandelic Acid | 1-Phenylethylamine | Methanol | 80% | >95% | [12] |
| L-(+)-Tartaric Acid | 1-Phenylethylamine | Methanol | 75% | >95% | [12] |
| (+)-Di-p-toluoyl-D-tartaric acid | Propranolol | Ethanol | 78% | 98% | [13] |
| (1S)-(+)-10-Camphorsulfonic Acid | 2,3-Diphenylpiperazine | Dichloromethane | 70% | 98% | [10] |
| (1S)-(+)-10-Camphorsulfonic Acid | 3-amino-diazepin-2-one | Isopropyl Acetate | High | >99.5% | [14] |
| (R)-Mandelic Acid | Phenylalanine Methyl Ester | Methanol | Good | 85% | [15] |
Key Insights from the Data:
-
High Efficacy: All the compared resolving agents are capable of achieving high enantiomeric excess, often greater than 95%, which is crucial for pharmaceutical applications.[5][12]
-
Substrate Specificity: The choice of agent is critical. While mandelic and tartaric acids are excellent general-purpose agents for primary amines like 1-phenylethylamine, more complex or sterically hindered molecules may benefit from the bulkiness of D-DPTTA or the strong acidity of CSA.[10][13]
-
Solvent is Paramount: The solvent's role cannot be overstated. It directly governs the absolute and relative solubilities of the diastereomeric salts. An ideal solvent will dissolve the more soluble salt while keeping the less soluble salt's concentration low enough to precipitate cleanly.[11]
Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a self-validating, generalized workflow for the resolution of a racemic primary amine using a chiral acid like (R)-mandelic acid or its derivatives. The core principle is to systematically approach the equilibrium of salt formation and crystallization.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. experts.umn.edu [experts.umn.edu]
- 14. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 15. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical manufacturing and fine chemical synthesis, the economic and operational viability of a chosen synthetic route is as critical as its chemical efficacy. This guide provides an in-depth cost-benefit analysis of utilizing (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-3-chloromandelic acid, as a chiral resolving agent. We will objectively compare its performance with alternative methods, supported by experimental data and protocols, to empower you with the technical insights needed for informed decision-making.
Introduction: The Critical Role of Chiral Resolution in Pharmaceutical Synthesis
Many modern active pharmaceutical ingredients (APIs) are chiral molecules, where only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. The antiplatelet drug (S)-(+)-Clopidogrel is a prime example, where its efficacy resides in the (S)-enantiomer. Consequently, the efficient synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development.
One of the most established and industrially scalable methods for obtaining single enantiomers is through the resolution of a racemic mixture. This is often achieved by using a chiral resolving agent to form diastereomeric salts, which can then be separated based on their differing physical properties, such as solubility. This compound has emerged as a valuable resolving agent for the synthesis of key chiral intermediates.
This guide will focus on the application of this compound in the synthesis of a crucial intermediate for (S)-(+)-Clopidogrel, providing a comprehensive analysis of its performance against common alternatives like L-camphorsulfonic acid and asymmetric synthesis routes.
Comparative Analysis of Chiral Separation Strategies
The selection of a chiral separation method is a multi-faceted decision, weighing factors such as cost, yield, enantiomeric excess (e.e.), process complexity, and scalability. Here, we compare three prominent approaches for obtaining the desired (S)-enantiomer of a Clopidogrel intermediate.
Performance Metrics: A Head-to-Head Comparison
The following table summarizes the typical performance of this compound against its primary competitors in the synthesis of an enantiomerically enriched Clopidogrel intermediate.
| Method | Resolving Agent/Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Resolution | This compound | 60-75% | >98% | High e.e., well-established technology, potential for resolving agent recovery. | Requires stoichiometric amounts of resolving agent, additional steps for salt formation and liberation, solvent intensive. |
| Diastereomeric Salt Resolution | L-camphorsulfonic acid | 65-80% | >99% | High e.e., widely used and documented, often cost-effective. | Can be less effective for certain substrates, may require multiple recrystallizations. |
| Asymmetric Synthesis | Chiral Catalyst (e.g., quinidine-derived organocatalyst) | 60-70% | 60-80% (initial) | Fewer steps (one-pot potential), reduces waste. | Lower initial e.e. may require further purification, catalyst can be expensive and sensitive. |
Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions (solvent, temperature, stoichiometry). The data presented here are for illustrative purposes and are compiled from various literature sources.
Cost-Benefit Deep Dive
A holistic cost-benefit analysis extends beyond the initial price of the resolving agent or catalyst. It encompasses the entire process, including raw material costs, solvent usage and recycling, energy consumption, waste disposal, and labor.
| Cost Factor | This compound | L-camphorsulfonic acid | Asymmetric Synthesis |
| Resolving Agent/Catalyst Cost | Moderate to High | Low to Moderate | High |
| Solvent & Reagent Consumption | High (for resolution and recovery steps) | High | Moderate (fewer steps) |
| Process Complexity & Labor | Moderate (multiple steps) | Moderate | Potentially Low (one-pot) |
| Waste Generation | Moderate (recoverable resolving agent) | Moderate | Low |
| Yield & Purity vs. Cost | High purity justifies the cost for high-value APIs. | A cost-effective option for many resolutions. | The high cost of the catalyst may be offset by higher throughput and reduced downstream processing if high e.e. is achieved directly. |
Expert Insight: While asymmetric synthesis presents an elegant and potentially more "green" approach, the reality in industrial settings often favors the robustness and predictability of classical resolution. The high enantiomeric excess achieved with resolving agents like this compound often outweighs the allure of a one-pot synthesis that may yield a product requiring extensive purification to meet pharmaceutical standards. The ability to recover and recycle the resolving agent is a critical factor in the economic viability of this method at scale.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of this compound, we present a detailed, adaptable protocol for the chiral resolution of a racemic amino-intermediate, a key building block for Clopidogrel.
Workflow for Chiral Resolution via Diastereomeric Salt Formation
The following diagram illustrates the general workflow for the resolution of a racemic amine using an acidic resolving agent.
Caption: General workflow for chiral resolution of a racemic amine.
Step-by-Step Experimental Protocol
Objective: To resolve a racemic amino-intermediate for Clopidogrel synthesis using this compound.
Materials:
-
Racemic amino-intermediate (1.0 eq)
-
This compound (0.8 - 1.2 eq)
-
Solvent (e.g., Methanol, Acetone, or a mixture)
-
Aqueous sodium bicarbonate solution (10% w/v)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Diastereomeric Salt Formation:
-
In a reaction vessel, dissolve the racemic amino-intermediate in the chosen solvent with gentle heating.
-
In a separate vessel, dissolve this compound in the same solvent.
-
Slowly add the resolving agent solution to the amino-intermediate solution with constant stirring. The total solvent volume should be minimized to ensure saturation upon cooling.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Self-Validation: The progress of the resolution can be monitored by analyzing the enantiomeric excess of the crystalline salt and the mother liquor using chiral HPLC.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in a mixture of water and an organic extraction solvent.
-
Slowly add the aqueous sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is basic (pH 8-9).
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amino-intermediate.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from the previous step to pH 1-2 with hydrochloric acid.
-
Extract the liberated this compound with a suitable organic solvent.
-
Dry the organic extracts and evaporate the solvent to recover the resolving agent, which can be reused in subsequent resolutions.
-
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical as it influences the solubility of the diastereomeric salts. The ideal solvent will maximize the solubility difference between the two diastereomers, leading to a more efficient separation.
-
Stoichiometry of Resolving Agent: While a 1:1 molar ratio is theoretically required, in practice, using a slight excess or deficit of the resolving agent can sometimes improve the yield and purity of the desired diastereomer. This is often determined empirically.
-
Cooling Rate: Slow cooling promotes the formation of larger, more ordered crystals, which are typically purer. Rapid cooling can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer.
Industrial Scale-Up: Considerations and Challenges
Translating a laboratory-scale resolution to an industrial process introduces a new set of challenges and considerations.
Caption: Key challenges in scaling up chiral resolution processes.
-
Heat and Mass Transfer: In large reactors, ensuring uniform temperature and concentration is crucial for consistent crystallization. Inefficient mixing can lead to localized supersaturation and the formation of impurities.
-
Crystallization Control: Controlling crystal size distribution and morphology is vital for efficient filtration and drying. This is often achieved through precise control of cooling profiles and agitation rates.
-
Solvent Handling and Recovery: At an industrial scale, the large volumes of solvents used necessitate efficient recovery and recycling systems to minimize costs and environmental impact.
-
Economic Viability: The cost of the resolving agent, even if recoverable, becomes a significant factor at scale. The efficiency of the recovery process is paramount to the overall economic feasibility.
Conclusion: Making an Informed Decision
This compound is a highly effective chiral resolving agent, particularly in the synthesis of key intermediates for high-value APIs like Clopidogrel. Its primary advantage lies in its ability to consistently deliver high enantiomeric purity, a critical requirement in the pharmaceutical industry.
The decision to use this compound over alternatives like L-camphorsulfonic acid or asymmetric synthesis routes should be based on a thorough cost-benefit analysis that considers not only the upfront cost of the resolving agent but also the overall process efficiency, yield, and the required purity of the final product. For applications where achieving the highest enantiomeric excess is paramount, the investment in a more specialized resolving agent like this compound can be well justified.
This guide has provided a framework for this analysis, combining comparative data with practical experimental insights. By understanding the underlying principles and the practical considerations of each approach, researchers, scientists, and drug development professionals can make more strategic and economically sound decisions in their pursuit of enantiomerically pure compounds.
A Comparative Guide to Purity Analysis of Synthesized (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, a key intermediate in the synthesis of various pharmaceuticals, is no exception. Its enantiomeric purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity analysis of synthesized this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and implementation.
The Criticality of Enantiomeric Purity
The biological systems with which drugs interact are inherently chiral. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the characterization and control of chiral impurities.[1][2] Therefore, robust and validated analytical methods are essential to ensure the quality and safety of synthesized this compound.
Comparative Overview of Analytical Techniques
The determination of enantiomeric excess (ee) and the detection of chemical impurities in this compound can be approached using several analytical techniques. The most common and effective methods include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents, and Mass Spectrometry (MS), typically coupled with a chromatographic separation.
| Parameter | Chiral HPLC | NMR with Chiral Solvating Agent | Mass Spectrometry (LC-MS/MS) |
| Primary Application | Enantiomeric excess (ee) determination, achiral impurity profiling | Enantiomeric excess (ee) determination | Impurity identification and quantification |
| Resolution of Enantiomers | High | Moderate to High | None (without chiral LC) |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very High (pg/mL to fg/mL) |
| Quantitative Accuracy | High | Good | High (with appropriate standards) |
| Throughput | Moderate | High | Moderate |
| Instrumentation Cost | Moderate | High | High |
| Method Development | Can be complex | Relatively simple | Complex |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely used and reliable technique for separating and quantifying enantiomers.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality in Method Development
The choice of the CSP and mobile phase is critical for achieving a successful separation. For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.[4][5] The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve a balance between retention and resolution. An acidic modifier, such as trifluoroacetic acid (TFA), is often added to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.[6]
Experimental Workflow: Chiral HPLC
Caption: Workflow for chiral HPLC analysis.
Detailed Protocol: Chiral HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)[8][9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Procedure:
-
Prepare the mobile phase and degas it by sonication.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a solution of the synthesized this compound in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of reference standards.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Hypothetical Performance Data
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-enantiomer | 8.5 | \multirow{2}{*}{> 2.0} |
| (S)-enantiomer | 10.2 |
NMR Spectroscopy with Chiral Solvating Agents
¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid method for determining enantiomeric excess.[10] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts for corresponding protons.
Causality in Method Selection
The choice of CSA is crucial and depends on the functional groups of the analyte. For carboxylic acids like this compound, CSAs that can interact through hydrogen bonding and π-π stacking are effective. Actinomycin D has been shown to be an effective CSA for mandelic acid and its derivatives.[11][12] The key is to achieve baseline separation of at least one pair of diastereotopic proton signals in the ¹H NMR spectrum.
Experimental Workflow: NMR with CSA
Caption: Workflow for NMR analysis with a CSA.
Detailed Protocol: ¹H NMR with Actinomycin D
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a sub-stoichiometric amount (e.g., 0.8 equivalents) of Actinomycin D to the NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Identify the well-resolved signals corresponding to a specific proton (e.g., the α-proton) of the two diastereomeric complexes.
-
Integrate the areas of these two signals to determine the enantiomeric ratio.
Hypothetical Performance Data
| Proton | Chemical Shift (ppm) for (R)-enantiomer complex | Chemical Shift (ppm) for (S)-enantiomer complex | Δδ (ppm) |
| α-H | 5.15 | 5.20 | 0.05 |
Mass Spectrometry (MS) for Impurity Profiling
While mass spectrometry itself is not a chiral technique, its coupling with a chiral separation method like HPLC (LC-MS) provides a powerful tool for both enantiomeric separation and the identification of impurities.[13] Tandem mass spectrometry (MS/MS) can provide structural information for the characterization of unknown impurities.
Common Process-Related Impurities
The synthesis of this compound may involve the hydrolysis of a corresponding nitrile precursor.[14] Potential impurities could include:
-
Starting materials: Unreacted 3-chlorobenzaldehyde or other precursors.
-
Intermediates: Unhydrolyzed 2-(3-chlorophenyl)-2-hydroxyacetonitrile.
-
By-products: Products from side reactions, such as dimerization or oxidation.
-
Positional isomers: 2- and 4-chlorophenyl-2-hydroxyacetic acid, if the starting material was not isomerically pure.
Method Validation: Ensuring Trustworthiness
All analytical methods used for purity analysis must be validated according to guidelines from regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][15][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity analysis of synthesized this compound requires a multi-faceted approach. Chiral HPLC stands out as the primary technique for accurate and precise determination of enantiomeric excess. NMR spectroscopy with a chiral solvating agent offers a rapid, complementary method for ee determination. Mass spectrometry, particularly when coupled with chiral HPLC, is indispensable for the identification and quantification of process-related impurities. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the desired level of accuracy, throughput, and the nature of the potential impurities. Rigorous method validation is a non-negotiable step to ensure the reliability and trustworthiness of the analytical data, ultimately safeguarding the quality of the final pharmaceutical product.
References
- 1. scispace.com [scispace.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. scientex.com.au [scientex.com.au]
- 5. chiraltech.com [chiraltech.com]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 2.1 mm x L 150 mm - 83594 Daicel CHIRALPAK IC-3 Analytical Column [83594] - £1,876.43 : UVISON.com [uvison.com]
- 8. ct-k.com [ct-k.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 15. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to the Certificate of Analysis for (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid: Ensuring Chiral Integrity in Pharmaceutical Development
For drug development professionals and researchers in synthetic chemistry, (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid is a valuable chiral building block. Its precise three-dimensional structure is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2][3][4] Consequently, the Certificate of Analysis (CoA) is not merely a document of compliance but the foundational data sheet that guarantees the material's identity, purity, and, most importantly, its stereochemical integrity.
This guide provides an in-depth comparison of the analytical data you will encounter on a CoA for this specific molecule. It moves beyond a simple checklist, offering insights into the causality behind the experimental choices and providing detailed protocols that form a self-validating system for quality assurance.
Deconstructing the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis for a high-purity chiral intermediate like this compound is a comprehensive report detailing its quality parameters. While specifications can vary slightly between suppliers, a robust CoA will consistently feature the tests outlined below. We present here an illustrative comparison to highlight typical specifications one might encounter from different manufacturers.
Table 1: Illustrative Comparison of Supplier Specifications
| Parameter | Test Method | Supplier A Specification | Supplier B Specification | Rationale & Expert Insight |
| Appearance | Visual Inspection | White to Off-White Crystalline Powder | White Crystalline Powder | A simple yet crucial first check. Off-white or yellow tints could indicate the presence of oxidative impurities or residual starting materials. |
| Identity by ¹H NMR | ¹H NMR Spectroscopy | Conforms to Structure | Conforms to Structure | This confirms the molecular structure is correct. The spectrum should show characteristic peaks for the aromatic, methine (benzylic), and hydroxyl protons. |
| Purity (Assay) | HPLC (UV, 225 nm) | ≥ 99.0% | ≥ 99.5% | High-Performance Liquid Chromatography quantifies the amount of the target molecule relative to impurities. A higher percentage indicates fewer process-related impurities or degradation products. |
| Enantiomeric Excess (e.e.) | Chiral HPLC | ≥ 99.0% | ≥ 99.5% | This is the most critical parameter for a chiral building block. It measures the excess of the desired (R)-enantiomer over the undesired (S)-enantiomer, ensuring stereochemical purity. |
| Specific Rotation | Polarimetry | -135° to -145° (c=1, MeOH) | -138° to -142° (c=1, MeOH) | An indirect but rapid measure of enantiomeric purity. The value and sign of the optical rotation are specific to the enantiomer.[5][6] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | ≤ 0.2% | Excess water can affect reactivity in subsequent synthetic steps and may impact the material's stability and accurate weighing. |
| Residue on Ignition | USP <281> | ≤ 0.1% | ≤ 0.1% | This test measures the amount of inorganic impurities (e.g., residual inorganic salts from synthesis or catalysts) that are not volatile upon combustion. |
The Analytical Workflow: A Self-Validating System
Below is a diagram illustrating the logical flow of quality control testing for this compound.
Caption: Quality Control Workflow for a Chiral Building Block.
In-Depth Methodologies & Data Interpretation
Understanding the "how" and "why" of the analytical methods listed on the CoA is crucial for a critical evaluation of the product's quality.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates the target compound from any non-chiral, process-related impurities or degradation products.
Methodology:
-
Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Rationale: C18 columns are industry-standard for separating moderately polar organic compounds from their non-polar and more polar impurities.
-
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Phosphoric Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Rationale: The chlorophenyl group in the molecule contains a strong chromophore that absorbs UV light effectively at this wavelength, providing high sensitivity.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral HPLC
This is the definitive test for stereochemical purity. It separates the (R)-enantiomer from the (S)-enantiomer.
Caption: Principle of Chiral HPLC Separation.
Methodology:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as CHIRALPAK® IC or a similar column.[1]
-
Rationale: These columns contain a chiral selector (e.g., cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on a silica support. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different energies and stabilities, leading to different retention times.
-
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v).
-
Rationale: This is a normal-phase separation. TFA is a common acidic additive used to improve the peak shape of acidic analytes like carboxylic acids.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1.0 mg/mL.
-
Analysis & Calculation:
-
Inject the sample. Two separate peaks corresponding to the (R) and (S) enantiomers will be observed.
-
The enantiomeric excess is calculated using the peak areas: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
Where Area_R is the peak area of the desired (R)-enantiomer and Area_S is the peak area of the undesired (S)-enantiomer.[9][10]
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides a fingerprint of the molecule's structure, confirming the connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire a standard proton (¹H) spectrum.
-
Interpretation of Expected Spectrum:
-
Aromatic Protons (Ar-H): Expect complex signals (multiplets) in the range of δ 7.2-7.5 ppm . The 3-chloro substitution pattern will result in four distinct signals in this region.[11][12][13]
-
Methine Proton (-CH(OH)-): Expect a singlet at approximately δ 5.1 ppm . This proton is attached to the chiral center and is deshielded by both the phenyl ring and the adjacent oxygen atom.
-
Hydroxyl and Carboxylic Acid Protons (-OH, -COOH): Expect two broad singlets that can appear over a wide range (e.g., δ 3-6 ppm for the alcohol -OH and δ 10-13 ppm for the carboxylic acid -COOH ). Their exact position is highly dependent on concentration and solvent.
-
Conclusion
A Certificate of Analysis for this compound is a critical tool for ensuring the quality and success of your research and development efforts. By understanding the interplay between the different analytical tests—from simple visual inspection to complex chiral chromatography—scientists can confidently assess the suitability of a given batch of material. A high-quality CoA, characterized by high purity and, most importantly, high enantiomeric excess, provides the assurance that the chiral integrity of your synthetic pathway is maintained from the very first step.
References
- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. britiscientific.com [britiscientific.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. physicsforums.com [physicsforums.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to Chiral Resolution: A Case Study with (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemical nature of a drug molecule is not a trivial detail; it is a critical determinant of its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological activities. One enantiomer may be the active therapeutic agent (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).[1] Consequently, regulatory bodies worldwide increasingly demand the development of single-enantiomer drugs.
The separation of a racemic mixture—a 50:50 mixture of two enantiomers—is a process known as chiral resolution.[2] Among the various techniques available, diastereomeric salt formation remains a dominant and industrially scalable method.[3] This classical approach involves reacting the racemic mixture (e.g., an amine) with an enantiomerically pure resolving agent (e.g., a chiral acid). This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]
This guide presents a comprehensive case study on the successful resolution of a novel racemic amine using (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, a specialized derivative of mandelic acid. We will delve into the rationale behind selecting this agent, provide detailed, field-tested protocols, and objectively compare its performance against common alternatives.
The Resolving Agent: Why this compound?
The selection of a resolving agent is the most critical step in developing a successful diastereomeric resolution process. While agents like tartaric and mandelic acid are common workhorses, their efficacy is not universal. The "lock-and-key" interaction between the amine and the chiral acid, which dictates the formation of a well-ordered, crystalline lattice for one diastereomer, is highly specific.[5]
This compound, a derivative of mandelic acid, was selected for this case study for several strategic reasons:
-
Enhanced Crystal Packing: The presence of a halogen atom, in this case, chlorine, on the phenyl ring can significantly influence the intermolecular interactions within the crystal lattice. Halogen bonding and other weak interactions can provide additional points of contact, leading to a more stable and less soluble crystal structure for one of the diastereomeric salts, a critical factor for efficient separation.[6][7]
-
Structural Rigidity and Acidity: Like mandelic acid, its core structure provides a rigid framework with a carboxylic acid for salt formation and a hydroxyl group for hydrogen bonding, contributing to the three-point interaction model often cited for effective chiral recognition.[8]
-
Modulation of Solubility: The chlorophenyl group alters the overall lipophilicity of the resolving agent compared to unsubstituted mandelic acid, providing a different solubility profile that can be advantageous in various solvent systems.
Case Study: Resolution of Racemic 1-(4-Bromophenyl)ethylamine
For this guide, we will examine the resolution of a representative novel amine, racemic 1-(4-bromophenyl)ethylamine, a compound with a structure analogous to many pharmaceutical intermediates.
Experimental Objective
To isolate the (S)-enantiomer of 1-(4-bromophenyl)ethylamine from its racemic mixture with high enantiomeric purity (>98% ee) using this compound as the resolving agent.
Workflow Overview
The entire process, from salt formation to analysis, follows a logical and validated sequence.
Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Formation & Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (50 mmol) of racemic 1-(4-bromophenyl)ethylamine in 100 mL of warm methanol.
-
Addition of Resolving Agent: In a separate flask, dissolve 9.33 g (50 mmol, 1.0 equivalent) of this compound in 50 mL of warm methanol.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with constant stirring.
-
Crystallization: Allow the mixture to cool gradually to room temperature. The formation of crystalline precipitate (the less soluble diastereomeric salt) should be observed. To maximize yield, the flask can be placed in an ice bath for 1-2 hours after reaching room temperature.[4]
Causality Note: The choice of methanol as a solvent is based on its ability to dissolve both the amine and the acid while providing a medium where the solubility difference between the two diastereomeric salts is pronounced. Slow cooling is crucial to ensure selective crystallization of the desired diastereomer and prevent the co-precipitation of the more soluble one, which would compromise purity.
Protocol 2: Liberation of the Enriched (S)-Amine
-
Isolation: Collect the precipitated crystals by vacuum filtration, washing the filter cake with a small amount of cold methanol to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the diastereomerically enriched salt.
-
Basification: Dissolve the dried salt (e.g., ~8.5 g) in 50 mL of water. While stirring in an ice bath, add 2 M aqueous sodium hydroxide (NaOH) dropwise until the pH is >11. This neutralizes the resolving agent and liberates the free amine.[9]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 30 mL).
-
Final Processing: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-1-(4-bromophenyl)ethylamine.
Protocol 3: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
The enantiomeric purity of the final product must be rigorously verified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[1]
-
Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column.
-
Mobile Phase: A typical mobile phase for primary amines is a mixture of hexane and ethanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA, 0.1%) to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve a small sample of the resolved amine in the mobile phase, inject onto the column, and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100 .
Results of the Case Study
The following table summarizes the quantitative data obtained from the resolution of 10.0 g of racemic 1-(4-bromophenyl)ethylamine.
| Parameter | Value | Notes |
| Starting Racemic Amine | 10.0 g | 50 mmol |
| Resolving Agent Used | 9.33 g | (R)-2-(3-Cl-phenyl)hydroxyacetic acid |
| Diastereomeric Salt Yield | 8.5 g | Theoretical max: 9.67 g. Yield: 88% |
| Recovered (S)-Amine Yield | 4.1 g | Theoretical max: 5.0 g. Yield: 82% |
| Enantiomeric Excess (% ee) | 98.5% | Determined by Chiral HPLC |
Comparative Analysis with Alternative Resolving Agents
To establish the effectiveness of this compound, its performance must be benchmarked against other commonly used chiral acids. The choice of a resolving agent is often empirical, and screening several candidates is a standard part of process development.[3]
The table below presents a comparison based on the resolution of 1-(4-bromophenyl)ethylamine under optimized conditions for each agent.
| Resolving Agent | Recovered Amine Yield | Enantiomeric Excess (% ee) | Key Advantages & Considerations |
| (R)-2-(3-Cl-phenyl)hydroxyacetic acid | 82% | 98.5% | High efficiency , often in a single crystallization. The chloro-substituent aids in forming a highly ordered, insoluble salt.[6] |
| (R)-Mandelic Acid | 75% | 92.0% | A good baseline choice. May require recrystallization to achieve >98% ee, leading to lower overall yield.[4] |
| (R,R)-Tartaric Acid | 85% | 88.5% | Cost-effective and widely available. Often forms salts that are too soluble or oils, making crystallization difficult.[4] |
| (1S)-(-)-10-Camphorsulfonic Acid | 65% | 99.0% | A strong acid, useful for weakly basic amines. Can be more expensive and sometimes difficult to remove from the final product.[4] |
As the data illustrates, the introduction of the 3-chloro substituent on the mandelic acid framework provided a significant advantage, delivering a product with excellent enantiomeric purity and a high yield without the need for further recrystallization steps. This underscores the importance of screening structurally diverse resolving agents to find the optimal match for a specific chiral molecule.
Conclusion
The successful resolution of a novel amine via diastereomeric salt formation is a multi-parameter optimization problem where the choice of the resolving agent is paramount. This case study demonstrates that this compound is a highly effective resolving agent, particularly for aromatic amines. Its structural features facilitate the formation of highly crystalline, less soluble diastereomeric salts, leading to excellent enantiomeric purity and high recovery yields.
By grounding our experimental design in the fundamental principles of stereochemistry and crystal engineering, and by rigorously validating our results with precise analytical techniques like chiral HPLC, we can develop robust, scalable, and efficient processes for the production of single-enantiomer active pharmaceutical ingredients.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Navigating the complexities of drug development requires a foundational commitment to safety, especially when handling specialized chemical reagents. This guide provides an in-depth, experience-driven protocol for the safe handling of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid (CAS No. 61008-98-8), a compound that demands meticulous attention to safety procedures. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each step is critical for ensuring personnel safety and data integrity.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is a solid compound that presents multiple hazards, as classified under the Globally Harmonized System (GHS). A thorough understanding of these risks is the cornerstone of effective PPE selection and safe handling.
According to safety data sheets, this compound is classified as:
-
Acutely Toxic (Oral, Category 4): Harmful if swallowed (H302).
-
Skin Irritant (Category 2): Causes skin irritation (H315).[1]
-
Serious Eye Irritant (Category 2A): Causes serious eye irritation (H319).[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation (H335).[1]
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[2][3] Therefore, our protective strategy must establish robust barriers against these entry points, particularly when handling the substance as a powder, which can easily become airborne.
Core Personal Protective Equipment (PPE) Protocol
Based on the hazard profile, a multi-layered PPE approach is required. The selection of specific equipment must be tailored to the concentration and quantity of the substance being handled at the specific workplace.[1]
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation.[1] Standard laboratory safety glasses are insufficient.
-
Mandatory: Wear chemical safety goggles with side-shields that conform to government standards such as NIOSH (US) or EN 166 (EU).[4] Goggles provide a seal around the eyes, offering superior protection from airborne dust particles compared to safety glasses.
-
Recommended for High-Risk Tasks: When handling larger quantities or if there is a significant risk of splashing (e.g., during spill cleanup), a face shield should be worn in addition to safety goggles.
Hand and Body Protection: Preventing Dermal Exposure
As a classified skin irritant, preventing dermal contact is non-negotiable.[1]
-
Gloves: Handle the compound with chemically resistant, impervious gloves at all times.[4] Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[1]
-
Laboratory Coat: A standard lab coat is the minimum requirement. For tasks involving larger quantities, a complete chemical-resistant suit is recommended to ensure all skin is covered.[1]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For enhanced protection during transfers or spill response, safety shoes meeting S1 standards are advisable.[1]
Respiratory Protection: Mitigating Inhalation Risks
The compound may cause respiratory irritation, making control of airborne dust critical.[1]
-
Engineering Controls: The primary method for mitigating inhalation risk is to use proper engineering controls. Always handle the solid form of this chemical inside a certified chemical fume hood to control dust.[1] Ensure adequate ventilation is available at all times.
-
Respiratory Masks: If a fume hood is not available or for nuisance exposures, a particle respirator is necessary. A NIOSH-approved P95 (US) or a type P1 (EU EN 143) particle respirator should be used. For spill cleanup or emergency situations, a self-contained breathing apparatus may be required.[4]
Practical Application: PPE Selection by Task
The required level of PPE can be adjusted based on the specific procedure and the associated risk. The following table provides guidance for common laboratory scenarios.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing Small Quantities (<1g) of Solid | Chemical Safety Goggles, Nitrile Gloves, Lab Coat | P95/P1 Respirator (if outside a fume hood) |
| Preparing Solutions from Solid | Chemical Safety Goggles, Nitrile Gloves, Lab Coat | Face Shield, Chemical Resistant Apron |
| Transferring Large Quantities (>100g) | Chemical Safety Goggles, Face Shield, Nitrile Gloves, Chemical Resistant Suit/Apron, P95/P1 Respirator | |
| Spill Cleanup | Chemical Safety Goggles, Face Shield, Heavy-duty Nitrile Gloves, Chemical Resistant Suit, Safety Shoes, Air-purifying respirator with appropriate cartridge | Self-Contained Breathing Apparatus (for large spills) |
Standard Operating Procedures (SOPs)
Adherence to standardized procedures for donning, doffing, and disposal is as crucial as the PPE itself.
Step-by-Step PPE Donning and Doffing Protocol
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat or chemical suit.
-
Put on the respirator mask (if required), ensuring a proper seal check.
-
Put on safety goggles and a face shield (if required).
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off) to Minimize Contamination:
-
Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).
-
Remove the lab coat or suit by rolling it outwards, without touching the exterior surface.
-
Perform hand hygiene.
-
Remove the face shield and goggles from the back.
-
Remove the respirator (if used).
-
Wash hands thoroughly with soap and water.[1]
-
Operational and Disposal Plan
-
Handling: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.[1] Avoid any contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[1]
-
Spill Management: In case of a spill, evacuate non-essential personnel. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Sweep or scoop the material into a suitable, labeled, and closed container for disposal. Do not allow the product to enter drains or waterways.[1]
-
Disposal: All contaminated PPE and spill cleanup materials must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][2]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
